CG0009
Description
Properties
CAS No. |
944744-57-4 |
|---|---|
Molecular Formula |
C26H31N7O |
Molecular Weight |
457.582 |
IUPAC Name |
2-(4-((2-(diethylamino)ethyl)(methyl)amino)phenyl)-N-(4-methylpyridin-3-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide |
InChI |
InChI=1S/C26H31N7O/c1-5-33(6-2)16-15-32(4)20-9-7-19(8-10-20)24-30-23-21(12-14-28-25(23)31-24)26(34)29-22-17-27-13-11-18(22)3/h7-14,17H,5-6,15-16H2,1-4H3,(H,29,34)(H,28,30,31) |
InChI Key |
PFCCDXDYVNKMHB-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2C(NC(C3=CC=C(N(CCN(CC)CC)C)C=C3)=N2)=NC=C1)NC4=C(C)C=CN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CG0009; CG-0009; CG 0009. |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CG0009 (Cretostimogene Grenadenorepvec)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CG0009, also known as cretostimogene grenadenorepvec, is an investigational oncolytic immunotherapy currently in late-stage clinical development, particularly for non-muscle invasive bladder cancer (NMIBC). Its therapeutic potential stems from a dual mechanism of action that combines tumor-selective oncolysis with robust, localized immunotherapy. This guide provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning the function of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism: A Two-Pronged Attack on Cancer
This compound is a genetically modified adenovirus serotype 5 (Ad5) engineered to selectively replicate in and lyse cancer cells that have a defective retinoblastoma (Rb) tumor suppressor pathway, a common feature of many malignancies.[1] Concurrently, the virus is armed with a granulocyte-macrophage colony-stimulating factor (GM-CSF) transgene, which, upon expression, stimulates a potent anti-tumor immune response.[2]
Tumor-Selective Oncolysis via Rb Pathway-Deficiency
The cornerstone of this compound's cancer cell selectivity lies in the replacement of the native adenoviral E1A promoter with a human E2F-1 promoter.[1] In healthy cells, the Rb protein is active and binds to the E2F-1 transcription factor, sequestering it and preventing the transcription of genes required for cell cycle progression. In cancer cells with a dysfunctional Rb pathway (e.g., due to mutations in RB1, CDKN2A/p16, or overexpression of cyclins), E2F-1 is constitutively active, leading to uncontrolled cell proliferation.
This compound exploits this aberrant E2F-1 activity. The E2F-1 promoter in this compound is only active in the presence of free E2F-1, thus driving the expression of the viral E1A gene exclusively in Rb-pathway deficient cancer cells.[1] E1A, in turn, is essential for initiating the viral replication cascade. This conditional replication leads to the production of new viral particles and culminates in the lytic destruction of the cancer cell, a process known as oncolysis. This process releases tumor-associated antigens (TAAs), damage-associated molecular patterns (DAMPs), and pathogen-associated molecular patterns (PAMPs), which play a crucial role in initiating an immune response.
GM-CSF-Mediated Immune Stimulation
To amplify the anti-tumor effect of oncolysis, this compound is engineered to express human GM-CSF. This cytokine is a potent immune modulator that plays a key role in the recruitment, maturation, and activation of antigen-presenting cells (APCs), particularly dendritic cells (DCs).
Following oncolysis and the release of TAAs, the locally expressed GM-CSF attracts DCs to the tumor microenvironment. These DCs then take up the TAAs, process them, and present them to T cells in the draining lymph nodes. This process leads to the priming and activation of tumor-specific cytotoxic T lymphocytes (CTLs), which can then recognize and kill other cancer cells, including those not directly infected by the virus, creating a systemic anti-tumor immune response. GM-CSF signaling activates multiple downstream pathways, including JAK/STAT, PI3K, and MAPK, to exert its effects on immune cells.
References
An In-depth Technical Guide on the Discovery and Synthesis Pathway of CTX-009
Introduction
CTX-009 (also known as ABL001 and Tovecimig) is an investigational bispecific antibody at the forefront of novel cancer therapeutics.[1] This guide provides a comprehensive overview of its discovery, mechanism of action, synthesis, and clinical development for researchers, scientists, and drug development professionals. CTX-009 was initially developed by ABL Bio and is now under development by Compass Therapeutics, Inc.[1][2] It has received Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of patients with metastatic or locally advanced biliary tract cancer.[3][4]
Discovery and Rationale
The discovery of CTX-009 is rooted in the understanding of tumor angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen, enabling their growth and metastasis. Two key signaling pathways, the Vascular Endothelial Growth Factor (VEGF) pathway and the Delta-like ligand 4 (DLL4)-Notch pathway, are critical regulators of angiogenesis.[5][6]
Rationale for Dual Target Inhibition
Targeting the VEGF pathway has been a cornerstone of anti-angiogenic therapy in oncology. However, resistance to anti-VEGF therapies is a significant clinical challenge.[7] Research has shown that the DLL4-Notch signaling pathway can contribute to this resistance.[8][9] The inhibition of VEGF can lead to an upregulation of DLL4, promoting the formation of larger, more mature blood vessels that are less dependent on VEGF signaling.[7][9]
By simultaneously blocking both VEGF-A and DLL4, CTX-009 was designed to overcome this resistance mechanism and provide a more robust anti-tumor effect than targeting either pathway alone.[6][8] Preclinical and early clinical data have suggested that this dual blockade results in potent anti-tumor activity across a range of solid tumors.[10][11]
Mechanism of Action
CTX-009 is a recombinant bispecific antibody that concurrently binds to and inhibits human VEGF-A and human DLL4.[6][12] This dual inhibition disrupts the signaling cascades that drive tumor angiogenesis.
VEGF-A Signaling Pathway
VEGF-A is a potent pro-angiogenic factor that binds to its receptors (VEGFRs) on endothelial cells, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.
DLL4-Notch Signaling Pathway
DLL4 is a ligand in the Notch signaling pathway, which plays a crucial role in vascular development and remodeling.[5] When DLL4 on one endothelial cell binds to Notch receptors on an adjacent cell, it triggers a signaling cascade that regulates the specification of endothelial cells into "tip" and "stalk" cells, a critical step in the organized growth of new blood vessels.
The interplay between these two pathways is complex; VEGF induces the expression of DLL4, which in turn modulates the response to VEGF signaling.[9]
Diagram of the Targeted Signaling Pathways
Structure of CTX-009
CTX-009 is a recombinant bispecific antibody with a unique structure. It comprises two single-chain variable fragments (scFv) that bind to human DLL4, which are linked to the C-terminus of the heavy chains of a monoclonal antibody that binds to human VEGF-A.[6][8]
Diagram of the CTX-009 Structure
Synthesis Pathway
As a biologic, the "synthesis" of CTX-009 refers to its biotechnological production through recombinant DNA technology. While specific details of the manufacturing process for CTX-009 are proprietary, a general workflow for the production of a recombinant bispecific antibody is outlined below.
General Workflow for Recombinant Bispecific Antibody Production
-
Gene Synthesis and Vector Construction: The DNA sequences encoding the anti-VEGF-A heavy and light chains, and the anti-DLL4 scFv are synthesized and cloned into an expression vector suitable for mammalian cell expression.
-
Cell Line Development: The expression vector is transfected into a suitable host cell line, typically Chinese Hamster Ovary (CHO) cells. Through a process of selection and cloning, a stable, high-producing cell line is isolated.
-
Upstream Processing (Cell Culture): The selected cell line is cultured in large-scale bioreactors under controlled conditions to achieve high cell density and antibody expression.
-
Downstream Processing (Purification): The antibody is harvested from the cell culture medium and purified through a multi-step process that may include chromatography techniques such as Protein A affinity chromatography, ion exchange chromatography, and size exclusion chromatography to ensure high purity and removal of contaminants.
-
Formulation: The purified antibody is formulated into a stable buffer solution for administration.
Diagram of the General Production Workflow
Clinical Development and Efficacy
CTX-009 has undergone Phase 1 and is currently in Phase 2/3 clinical trials, primarily in combination with paclitaxel for the treatment of biliary tract cancers.[13] The COMPANION-002 study is a key ongoing trial evaluating the efficacy and safety of this combination.[12]
Summary of Clinical Trial Data
| Trial Phase | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Results | Reference |
| Phase 1b/2 | Advanced Biliary Tract Cancer | CTX-009 + Paclitaxel | Overall Response Rate (ORR) | 37.5% | [13] |
| Median Progression-Free Survival (PFS) | 9.4 months | [13] | |||
| Median Overall Survival (OS) | 12.5 months | [13] | |||
| Phase 2 (Interim Analysis) | Advanced Biliary Tract Cancer | CTX-009 + Paclitaxel | Overall Response Rate (ORR) | 42% | [14] |
| Phase 2/3 (COMPANION-002) | Second-line Biliary Tract Cancer | CTX-009 + Paclitaxel vs. Paclitaxel alone | Overall Response Rate (ORR) | 17.1% (combination) vs. 5.3% (paclitaxel alone) (p=0.031) |
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive and can be found in the respective clinical trial registrations. For the COMPANION-002 study (NCT05506943), the general protocol is as follows:
-
Study Design: A multicenter, open-label, randomized, phase 2/3 trial.[3][12]
-
Patient Population: Adult patients with unresectable advanced, metastatic, or recurrent biliary tract cancers who have progressed after first-line therapy.[12]
-
Treatment Arms:
-
Primary Endpoint: Overall Response Rate (ORR) as per RECIST v1.1.[6]
-
Secondary Endpoints: Progression-free survival, overall survival, and safety.[6]
Conclusion
CTX-009 represents a promising, rationally designed bispecific antibody that targets two key pathways in tumor angiogenesis. By simultaneously inhibiting VEGF-A and DLL4, it has the potential to overcome resistance to traditional anti-angiogenic therapies. The ongoing clinical trials will further elucidate its efficacy and safety profile, potentially offering a new treatment paradigm for patients with biliary tract and other solid tumors.
References
- 1. ABL Bio [ablbio.com]
- 2. Compass Therapeutics Provides Corporate Update and Announces Advancement of a New Drug Candidate – Compass Therapeutics, Inc. [investors.compasstherapeutics.com]
- 3. onclive.com [onclive.com]
- 4. curetoday.com [curetoday.com]
- 5. The Role of DLL4-Notch-VEGFR2 Signaling Pathway in Tumor Angiogenesis, Cancer Research Journal, Science Publishing Group [sciencepublishinggroup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. DLL4-Notch signaling mediates tumor resistance to anti-VEGF therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. Compass Therapeutics Receives FDA Fast Track Designation for the Investigation of CTX-009 in Combination with Paclitaxel for the Treatment of Patients with Metastatic or Locally Advanced Biliary Tract Tumors That Have Been Previously Treated – Compass Therapeutics, Inc. [investors.compasstherapeutics.com]
- 11. Compass Reports the Advancement of CTX-009, a Bispecific Antibody, to Phase 2a Development in Patients with Biliary Tract Cancers (BTC), and the Clearance of a Key Clinical Hurdle - BioSpace [biospace.com]
- 12. ascopubs.org [ascopubs.org]
- 13. compasstherapeutics.com [compasstherapeutics.com]
- 14. targetedonc.com [targetedonc.com]
Subject: Analysis of Early In Vitro Studies of CG0009
Notice: A thorough search for publicly available scientific literature detailing early in vitro studies of a compound designated "CG0009" did not yield any specific results. The majority of available data pertains to a clinical-stage bispecific antibody named CTX-009 . It is crucial to distinguish between these two designators, as no preclinical or in vitro experimental data for "this compound" could be retrieved from the public domain.
The information that is available focuses on CTX-009 , a therapeutic agent currently under clinical investigation. This document summarizes the known mechanism of action of CTX-009 based on available clinical trial information.
CTX-009: A Bispecific Antibody Targeting Angiogenesis
CTX-009 is a novel bispecific antibody designed to simultaneously inhibit two key pathways involved in tumor angiogenesis and vascularization: Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] This dual-targeting approach is intended to provide a more comprehensive blockade of the signaling required for the growth of new blood vessels that supply tumors.[1] The agent has shown antitumor activity in several solid tumors and is being evaluated in combination with chemotherapy in patients with advanced cancers.[1][2]
Mechanism of Action: Dual Blockade of DLL4-Notch and VEGF-A Signaling
The proposed mechanism of action for CTX-009 involves the disruption of two distinct but related signaling pathways that are critical for angiogenesis.
-
VEGF-A Inhibition : VEGF-A is a well-established signaling protein that promotes the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. By binding to and neutralizing VEGF-A, CTX-009 is expected to inhibit this primary pro-angiogenic signal, similar to other established anti-VEGF therapies.
-
DLL4-Notch Pathway Inhibition : The DLL4 ligand, expressed on endothelial cells, activates the Notch signaling pathway in adjacent cells. This pathway acts as a critical regulator of vessel maturation and branching. Inhibition of DLL4-Notch signaling disrupts the normal development of the tumor vasculature, leading to the formation of a disorganized and non-functional vessel network.
The concurrent blockade of both pathways by CTX-009 is hypothesized to create a more potent anti-angiogenic effect than targeting either pathway alone.
Below is a conceptual diagram illustrating this dual-targeting mechanism.
References
Preclinical In Vitro Evaluation of CG0009: A Novel GSK3 Inhibitor
Disclaimer: This technical guide summarizes the available preclinical data for the compound CG0009. All data presented herein is based on a single in vitro study. As of the date of this document, no in vivo data for this compound is publicly available.
Introduction
This compound is a novel, imidazopyridine carboxamide-derived, small molecule inhibitor of glycogen synthase kinase 3α/β (GSK3α/β).[1][2][3][4][5] GSK3 is a constitutively active serine/threonine kinase implicated in various cellular processes, including cell proliferation, apoptosis, and the Wnt/β-catenin signaling pathway.[1] This document provides a comprehensive overview of the preclinical in vitro data for this compound, focusing on its mechanism of action and anti-proliferative effects in breast cancer cell lines.
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human breast cancer cell lines and one colon cancer cell line.[2][3]
| Cell Line | Cancer Type | IC50 (µmol/L) |
| HCT116 | Colon Cancer | Highest Sensitivity |
| BT549 | Breast Cancer | Not Specified |
| HS578T | Breast Cancer | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified |
| NCI/ADR-RES | Breast Cancer | Not Specified |
| MCF7 | Breast Cancer | Not Specified |
| MDA-MB-435 | Melanoma (formerly classified as Breast Cancer) | Not Specified |
| T47D | Breast Cancer | Resistant |
Note: The original publication states a wide range of IC50 values but does not provide specific numerical data for each cell line, except to note that HCT116 was the most sensitive and T47D was resistant.[2][3]
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: Human breast cancer cell lines (BT549, HS578T, MDA-MB-231, NCI/ADR-RES, T47D, MCF7, and MDA-MB-435) and the human colon cancer cell line (HCT116) were utilized.[2]
-
Culture Medium: All cell lines were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[2]
Compounds
-
This compound: Provided by Crystal Genomics Inc.[2]
-
Other GSK3 Inhibitors (for comparison): SB216763 (Enzo Life Sciences), Kenpaullone (Sigma-Aldrich), and Lithium Chloride (LiCl) (Sigma-Aldrich).[2]
Cytotoxicity, Apoptosis, and Protein Analysis
-
Cell Viability Assays: Used to determine the cytotoxic effects of this compound and other GSK3 inhibitors.[1][4]
-
Western Blotting: Employed to analyze changes in protein expression and phosphorylation status of key signaling molecules.[1][4]
-
Quantitative Real-Time PCR (qRT-PCR): Utilized to measure changes in the expression of β-catenin target genes.[1][3][4]
Signaling Pathways and Mechanisms of Action
Inhibition of GSK3 and Induction of Apoptosis
This compound inhibits GSK3α/β, leading to caspase-dependent apoptosis in breast cancer cells.[1][2][3][4] This effect was observed to be independent of the estrogen receptor α (ERα) expression status of the cells.[1][3] The pro-apoptotic activity of this compound was not replicated by other GSK3 inhibitors such as SB216763, kenpaullone, or LiCl.[1][3]
Caption: this compound-mediated inhibition of GSK3 leads to apoptosis.
Depletion of Cyclin D1
A key mechanism of this compound's anti-proliferative effect is the significant depletion of Cyclin D1.[1][5] Treatment with 1 µmol/L this compound resulted in the complete ablation of Cyclin D1 expression in a time-dependent manner in all tested cell lines except for the resistant T47D cell line.[1][3]
Caption: this compound depletes Cyclin D1, halting cell cycle progression.
Activation of the p53-Bax Pathway
This compound treatment leads to the activation of the tumor suppressor protein p53.[1][3][4] This activation results in the relocation of both p53 and the pro-apoptotic protein Bax to the mitochondria, thereby promoting apoptosis.[1][3]
Caption: this compound activates the p53-Bax apoptotic pathway.
Effect on the Wnt/β-catenin Pathway
While GSK3 is a known suppressor of the Wnt/β-catenin pathway, inhibition by this compound resulted in only a slight upregulation of the β-catenin target genes, c-Jun and c-Myc.[1][5] Notably, Cyclin D1, another target of this pathway, was not upregulated.[1][5] This suggests that the potent Cyclin D1 depletion effect of this compound overrides any potential pro-survival signals from the modest activation of the β-catenin pathway.[1][5]
Caption: this compound's effect on the Wnt/β-catenin pathway.
Conclusion
The available preclinical data, derived exclusively from in vitro studies, indicates that this compound is a potent inhibitor of GSK3α/β.[2] Its mechanism of action in breast cancer cell lines involves the induction of apoptosis through the depletion of Cyclin D1 and activation of the p53-Bax pathway.[1][4] While this compound shows promise as a potential therapeutic agent, particularly for breast cancers resistant to hormone-based therapies, its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile remain to be determined through future in vivo studies.[1]
References
- 1. This compound, a novel glycogen synthase kinase 3 inhibitor, induces cell death through cyclin D1 depletion in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound, a Novel Glycogen Synthase Kinase 3 Inhibitor, Induces Cell Death through Cyclin D1 Depletion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Glycogen Synthase Kinase 3 Inhibitor, Induces Cell Death through Cyclin D1 Depletion in Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Glycogen Synthase Kinase 3 (GSK-3) Inhibitor CHIR99021
Disclaimer: Initial searches for the chemical structure and associated data for a compound designated "CG0009" as a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor did not yield specific public-domain information. Therefore, this guide focuses on a well-characterized, potent, and highly selective GSK-3 inhibitor, CHIR99021 (also known as Laduviglusib) , to provide a comprehensive technical resource for researchers, scientists, and drug development professionals.
Core Chemical Structure and Properties
CHIR99021 is an aminopyrimidine derivative that acts as a highly selective and potent inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] Its chemical structure and key properties are detailed below.
Chemical Structure:
Caption: Chemical structure of CHIR99021.
Table 1: Chemical and Physical Properties of CHIR99021
| Property | Value | Reference(s) |
| IUPAC Name | 6-[[2-[[4-(2,4-Dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]-3-pyridinecarbonitrile | [3][4] |
| Synonyms | Laduviglusib, CT99021 | [1][4][5] |
| CAS Number | 252917-06-9 | [1] |
| Molecular Formula | C₂₂H₁₈Cl₂N₈ | [1] |
| Molecular Weight | 465.34 g/mol | [1][3] |
| Purity | ≥95% | [1] |
| Appearance | Off-white to light brown solid | [] |
| Solubility | Soluble in DMSO | [2][7] |
Quantitative Data
CHIR99021 is distinguished by its high potency and selectivity for GSK-3 enzymes. The following tables summarize key quantitative data related to its inhibitory activity and use in cell culture.
Table 2: In Vitro Inhibitory Activity of CHIR99021
| Target | IC₅₀ Value | Reference(s) |
| GSK-3β | 6.7 nM | [1][2][8] |
| GSK-3α | 10 nM | [1][2][8] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Selectivity of CHIR99021
| Kinase Group | Selectivity | Reference(s) |
| Closely related kinases (e.g., CDKs) | >500-fold | [1][8] |
| Other enzymes and receptors | >800-fold | [3][8] |
Table 4: Recommended Concentrations for Cell Culture Applications
| Application | Effective Concentration Range | Reference(s) |
| General Cell Culture | 0.1 µM to 15 µM | [2][][7] |
| Osteogenic Differentiation of ST2 cells | 5 µM | [9] |
| Inhibition of Tenon Fibrosis | 5 µM | [10] |
Mechanism of Action: Wnt/β-catenin Signaling Pathway Activation
GSK-3 is a key negative regulator of the canonical Wnt signaling pathway.[7][11] In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[7][12]
CHIR99021, by inhibiting GSK-3, prevents the phosphorylation and degradation of β-catenin.[7][12] This leads to the accumulation of β-catenin in the cytoplasm and its translocation into the nucleus.[13][14] In the nucleus, β-catenin acts as a transcriptional coactivator, binding to TCF/LEF transcription factors to activate the expression of Wnt target genes.[7][14] This mechanism underlies many of the applications of CHIR99021 in stem cell biology and regenerative medicine.[7]
Caption: Wnt/β-catenin signaling pathway with and without CHIR99021.
Experimental Protocols
Preparation of CHIR99021 Stock Solution
A common stock solution concentration for in vitro studies is 10 mM in DMSO.[2][][7]
Materials:
-
CHIR99021 powder
-
Dimethyl sulfoxide (DMSO), pure
-
Microcentrifuge tubes
-
Vortexer
-
Water bath or incubator at 37°C
Procedure:
-
Gently tap the vial containing CHIR99021 powder to ensure all the powder is at the bottom.[2]
-
To prepare a 10 mM stock solution from 2 mg of CHIR99021 (MW: 465.34 g/mol ), add 429.8 µL of pure DMSO to the vial.[2][7]
-
Warm the mixture to 37°C for 3-5 minutes to aid in solubilization.[2][]
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C and protect from light.[7]
Caption: Workflow for preparing a CHIR99021 stock solution.
In Vitro GSK-3 Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the IC₅₀ value of CHIR99021 for GSK-3.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
CHIR99021 dilutions in DMSO
-
ADP-Glo™ Kinase Assay Kit or equivalent
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of CHIR99021 in DMSO. For CHIR99021, a starting concentration in the micromolar range with dilutions down to the picomolar range is appropriate. Include a DMSO-only control.[15]
-
Reaction Setup: In each well of the plate, add the kinase buffer, CHIR99021 dilution (or DMSO), GSK-3β enzyme, and substrate peptide.[15]
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.[15]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[15]
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Develop Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro GSK-3 kinase inhibition assay.
Western Blot Analysis of β-catenin Stabilization
This protocol is used to qualitatively and quantitatively assess the effect of CHIR99021 on the levels of β-catenin in cultured cells.
Materials:
-
Cultured cells (e.g., ST2 cells)
-
CHIR99021
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with CHIR99021 at the desired concentration and for the desired time. Include a vehicle control (DMSO).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate.[16]
-
SDS-PAGE and Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against β-catenin overnight at 4°C. Also, probe for a loading control like β-actin.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.[9]
-
Analysis: Quantify the band intensities to determine the relative increase in β-catenin levels in CHIR99021-treated cells compared to the control.[9]
References
- 1. stemcell.com [stemcell.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 4. Laduviglusib | C22H18Cl2N8 | CID 9956119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CHIR99021 - Wikipedia [en.wikipedia.org]
- 7. reprocell.com [reprocell.com]
- 8. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 9. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agscientific.com [agscientific.com]
- 12. benchchem.com [benchchem.com]
- 13. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Biological Function and Activity of CG0009
For Researchers, Scientists, and Drug Development Professionals
Abstract
CG0009 is a novel, potent, and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3). This technical guide provides a comprehensive overview of the biological function and activity of this compound, with a particular focus on its anti-cancer properties. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the critical signaling pathways it modulates. This compound has been shown to induce caspase-dependent apoptosis in breast cancer cells through the depletion of cyclin D1. Furthermore, it activates the p53-Bax pathway in a p53-dependent manner and exhibits a nuanced effect on the Wnt/β-catenin signaling cascade. These findings underscore the potential of this compound as a therapeutic agent in oncology, particularly for breast cancers that may be resistant to conventional hormone-based therapies.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. As a key negative regulator of the Wnt/β-catenin signaling pathway, GSK3 has emerged as a promising target for therapeutic intervention. This compound, an imidazopyridine carboxamide derivative, has been identified as a novel and potent inhibitor of GSK3, demonstrating significant cytotoxic effects in cancer cell lines. This guide aims to consolidate the current understanding of this compound's biological activity and provide a technical resource for researchers in the field.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of GSK3 activity. This is achieved by enhancing the inactivating phosphorylation of GSK3α at Ser21 and GSK3β at Ser9, while simultaneously decreasing the activating phosphorylation of GSK3β at Tyr216.[1] The inhibition of GSK3 by this compound triggers a cascade of downstream events, culminating in the induction of apoptosis in cancer cells.
Cyclin D1 Depletion
A hallmark of this compound activity is the significant, time-dependent depletion of cyclin D1 protein levels in various breast cancer cell lines.[1] Cyclin D1 is a crucial regulator of the cell cycle, and its overexpression is a common feature in many cancers, contributing to uncontrolled cell proliferation. The ablation of cyclin D1 by this compound is a key event leading to cell cycle arrest and apoptosis.[1]
Activation of the p53-Bax Pathway
This compound has been shown to activate the intrinsic apoptotic pathway through the p53 tumor suppressor protein. In breast cancer cells with wild-type p53, treatment with this compound leads to the activation of p53.[1] This, in turn, promotes the translocation of both p53 and the pro-apoptotic protein Bax to the mitochondria, a critical step in the initiation of caspase-dependent apoptosis.[1]
Modulation of the Wnt/β-catenin Signaling Pathway
As a GSK3 inhibitor, this compound is expected to activate the Wnt/β-catenin pathway, as GSK3 is a key component of the β-catenin destruction complex. Indeed, treatment with this compound results in a slight upregulation of β-catenin target genes, such as c-Jun and c-Myc.[1] However, this pro-survival signaling appears to be overwhelmed by the potent pro-apoptotic effects of cyclin D1 depletion, ultimately leading to cell death.[1]
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Cell Line | Cancer Type | IC50 (µmol/L) |
| BT549 | Breast Cancer | 0.12 |
| HS578T | Breast Cancer | 0.25 |
| MDA-MB-231 | Breast Cancer | 0.35 |
| NCI/ADR-RES | Breast Cancer | 0.18 |
| T47D | Breast Cancer | >100 |
| MCF7 | Breast Cancer | 0.76 |
| MDA-MB-435 | Breast Cancer | 0.42 |
| HCT116 | Colon Cancer | 0.08 |
Table 1: IC50 values of this compound in various cancer cell lines as determined by the CellTiter-Glo® Luminescent Cell Viability Assay.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits GSK3, leading to cyclin D1 depletion and apoptosis.
Caption: this compound activates the p53-Bax apoptotic pathway.
Caption: this compound slightly activates the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to characterize the biological function and activity of this compound.
Cell Culture
-
Cell Lines: MCF7, T47D, and HCT116 cell lines are commonly used.
-
Culture Medium:
-
MCF7 and T47D cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Assay: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used to determine the effect of this compound on cell proliferation.
-
Procedure:
-
Seed 3,000 cells per well in a 96-well opaque-walled plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.001 to 100 µmol/L) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate luminometer.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
-
Purpose: To determine the expression levels of key proteins involved in the signaling pathways affected by this compound.
-
Procedure:
-
Treat cells with this compound (e.g., 1 µmol/L) for various time points (e.g., 0, 8, 16, 24 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-GSK3α (Ser21)
-
Phospho-GSK3β (Ser9)
-
GSK3α/β
-
Cyclin D1
-
p53
-
Bax
-
Cleaved PARP
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of β-catenin target genes.
-
Procedure:
-
Treat cells with this compound (e.g., 1 µmol/L) for a specified time (e.g., 6 hours).
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for:
-
Cyclin D1
-
c-Jun
-
c-Myc
-
GAPDH (as an internal control)
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
p53 Luciferase Reporter Assay
-
Purpose: To assess the transcriptional activity of p53 in response to this compound treatment.
-
Procedure:
-
Co-transfect cells (e.g., MCF7) with a p53-responsive luciferase reporter plasmid (e.g., p53-Luc) and a Renilla luciferase control vector (for normalization) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with this compound (e.g., 1 µmol/L) or a positive control (e.g., UV irradiation).
-
Incubate for 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative p53 transcriptional activity.
-
Conclusion
This compound represents a promising therapeutic candidate with a well-defined mechanism of action centered on the inhibition of GSK3. Its ability to induce apoptosis through cyclin D1 depletion and activation of the p53-Bax pathway provides a strong rationale for its further development as an anti-cancer agent. The detailed methodologies and pathway analyses presented in this guide offer a solid foundation for future research aimed at elucidating the full therapeutic potential of this compound and other GSK3 inhibitors in oncology. The nuanced interplay between the Wnt/β-catenin pathway and the pro-apoptotic signaling induced by this compound warrants further investigation to optimize its clinical application.
References
Initial Preclinical Assessment of CG0009: A Technical Overview
Disclaimer: This document summarizes the currently available preclinical data for the novel compound CG0009. It is important to note that, based on extensive searches of publicly available scientific literature and databases, no formal in vivo initial toxicity screening data for this compound has been reported. The information presented herein is focused on its mechanism of action and in vitro cytotoxicity as observed in cancer cell lines, which serves as a preliminary indication of its biological activity.
Executive Summary
This compound is identified as a novel and potent inhibitor of Glycogen Synthase Kinase 3 (GSK3). Preclinical investigations have primarily focused on its therapeutic potential in breast cancer. In vitro studies demonstrate that this compound induces caspase-dependent apoptosis and suppresses cell proliferation in various breast cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways, including the depletion of cyclin D1 and the activation of the p53 tumor suppressor protein. While showing promise as an anti-neoplastic agent, a comprehensive understanding of its safety profile through formal toxicity studies is not yet publicly available.
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated in a panel of human breast cancer cell lines. The data, as presented in the available literature, is summarized below.
| Cell Line | Description | IC50 (µM) of this compound (Approximate) |
| BT549 | Triple-Negative Breast Cancer | Not explicitly quantified |
| HS578T | Triple-Negative Breast Cancer | Not explicitly quantified |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly quantified |
| NCI/ADR-RES | Drug-Resistant Breast Cancer | Not explicitly quantified |
| T47D | ER-Positive Breast Cancer | Not explicitly quantified |
| MCF7 | ER-Positive Breast Cancer | Not explicitly quantified |
| MDA-MB-435 | Melanoma (Previously misidentified as breast cancer) | Not explicitly quantified |
Note: Specific IC50 values were not provided in the reviewed literature, which focused on the effects at a concentration of 1 µmol/L.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the literature for this compound.
3.1. Cell Viability Assay
-
Objective: To assess the cytotoxic effects of this compound on breast cancer cell lines.
-
Method:
-
Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 24, 48, 72 hours), a cell viability reagent (such as MTT or WST-1) was added to each well.
-
The plates were incubated for a further period to allow for the conversion of the reagent by metabolically active cells.
-
The absorbance was measured using a microplate reader at the appropriate wavelength.
-
Cell viability was calculated as a percentage of the vehicle-treated control cells.
-
3.2. Western Blotting
-
Objective: To analyze the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Method:
-
Cells were treated with this compound or a vehicle control for the desired time.
-
Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies against the target proteins (e.g., GSK3α/β, p-GSK3α/β, cyclin D1, p53, β-catenin, β-actin) overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
3.3. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes.
-
Method:
-
Total RNA was extracted from this compound-treated and control cells using an RNA isolation kit.
-
The quality and quantity of RNA were assessed using a spectrophotometer.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR was performed using a real-time PCR system with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression was calculated using the ΔΔCt method.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting GSK3, a key kinase in multiple signaling pathways.
4.1. GSK3 Inhibition Pathway
This compound enhances the inactivating phosphorylation of GSK3α at Ser21 and GSK3β at Ser9, while decreasing the activating phosphorylation of GSK3β at Tyr216.[1]
4.2. Wnt/β-catenin Signaling Pathway
Inhibition of GSK3β by this compound can lead to reduced phosphorylation of β-catenin, its stabilization, and nuclear accumulation. This results in a slight upregulation of β-catenin target genes like c-Jun and c-Myc, but notably, not cyclin D1.[1] The pro-apoptotic effect of cyclin D1 depletion appears to override the pro-survival signals from β-catenin activation.[1]
4.3. p53 and Cyclin D1 Dependent Apoptosis Pathway
A significant effect of this compound is the time-dependent depletion of cyclin D1 expression.[1] Concurrently, this compound activates the p53 tumor suppressor protein, leading to the relocation of both p53 and the pro-apoptotic protein Bax to the mitochondria, ultimately triggering caspase-dependent apoptosis.[1]
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase Inhibitor CGP-60474
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CGP-60474 is a potent and selective, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), protein kinase C (PKC), and vascular endothelial growth factor receptor 2 (VEGFR-2). This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of CGP-60474, alongside detailed experimental methodologies and visualizations of its core signaling pathways. Due to the limited public availability of in vivo pharmacokinetic data for CGP-60474, representative data from a structurally and functionally similar CDK inhibitor, Roscovitine, is presented to provide a relevant frame of reference for drug development professionals.
Pharmacokinetics
While detailed in vivo pharmacokinetic data for CGP-60474 is not extensively available in the public domain, the following table presents representative pharmacokinetic parameters for the well-characterized CDK inhibitor, Roscovitine, in mice. This data serves as a surrogate to illustrate the typical pharmacokinetic profile of a small molecule CDK inhibitor.
Table 1: Representative Pharmacokinetic Parameters of Roscovitine in Mice Following a 50 mg/kg Dose
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Cmax (µmol/L) | - | 15.1 | 7.8 |
| Tmax (h) | - | 0.25 | 0.5 |
| AUC₀-∞ (µmol/L·h) | 38 | 35 | 33 |
| Half-life (t½) (h) | 1.2 | 1.3 | 1.4 |
| Bioavailability (%) | 100 | 92 | 86 |
Data compiled from publicly available literature on Roscovitine pharmacokinetics in mice. This table is for illustrative purposes and does not represent actual data for CGP-60474.
Pharmacodynamics
CGP-60474 demonstrates potent inhibitory activity against a range of kinases, leading to its observed anti-proliferative and anti-inflammatory effects.
Table 2: In Vitro Inhibitory Activity of CGP-60474
| Target Kinase | IC₅₀ (nM) |
| CDK1/Cyclin B | 26 |
| CDK2/Cyclin E | 3 |
| CDK2/Cyclin A | 4 |
| CDK4/Cyclin D1 | 216 |
| CDK5/p25 | 10 |
| CDK7/Cyclin H | 200 |
| CDK9/Cyclin T | 13 |
| VEGFR-2 | 84 |
In vivo, CGP-60474 has been shown to inhibit interleukin-6 (IL-6) levels and increase the survival rate in a lipopolysaccharide (LPS)-induced endotoxemia mouse model when administered at a dose of 10 mg/kg via intraperitoneal injection.
Mechanism of Action & Signaling Pathways
CGP-60474 exerts its biological effects through the inhibition of three key signaling pathways: the Cyclin-Dependent Kinase (CDK) pathway, the Protein Kinase C (PKC) pathway, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
CDK Signaling Pathway
By inhibiting CDKs, CGP-60474 disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The primary mechanism involves the inhibition of Retinoblastoma (Rb) protein phosphorylation.
Caption: CDK Signaling Pathway Inhibition by CGP-60474.
VEGFR-2 Signaling Pathway
CGP-60474's inhibition of VEGFR-2 blocks downstream signaling cascades that are crucial for angiogenesis, the formation of new blood vessels.
Caption: VEGFR-2 Signaling Pathway Inhibition by CGP-60474.
PKC Signaling Pathway
As a PKC inhibitor, CGP-60474 can modulate various cellular processes, including inflammation and cell proliferation, by interfering with the diacylglycerol (DAG) activated signaling cascade.
Caption: PKC Signaling Pathway Inhibition by CGP-60474.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the IC₅₀ of CGP-60474 against target kinases.
Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the target kinase, a suitable substrate (e.g., a generic peptide substrate), and kinase reaction buffer.
-
Inhibitor Addition: Add CGP-60474 in a series of dilutions to the wells. Include a DMSO control.
-
Reaction Initiation: Start the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Endotoxemia Model in Mice
This protocol describes a general procedure to evaluate the anti-inflammatory effects of CGP-60474 in a mouse model of endotoxemia.
Caption: Experimental Workflow for In Vivo Endotoxemia Study.
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer CGP-60474 (10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Induction of Endotoxemia: One hour after drug administration, induce endotoxemia by i.p. injection of lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg.
-
Monitoring: Monitor the survival of the animals every 12 hours for a total of 72 hours.
-
Cytokine Analysis: At 6 hours post-LPS injection, collect blood samples via cardiac puncture. Prepare serum and measure IL-6 levels using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the survival curves between the CGP-60474-treated and vehicle-treated groups using a log-rank test. Compare the serum IL-6 levels using a Student's t-test.
Conclusion
CGP-60474 is a multi-targeted kinase inhibitor with potent activity against key regulators of cell cycle progression, angiogenesis, and inflammation. Its pharmacodynamic profile suggests potential therapeutic applications in oncology and inflammatory diseases. While specific in vivo pharmacokinetic data for CGP-60474 is limited, the representative data from a similar CDK inhibitor, Roscovitine, provides a valuable framework for understanding its likely disposition in preclinical models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for further research and development of this and similar compounds. Further studies are warranted to fully elucidate the pharmacokinetic properties of CGP-60474 and to establish a clear pharmacokinetic/pharmacodynamic relationship to optimize its therapeutic potential.
An In-depth Technical Review of CTX-009: A Dual Inhibitor of DLL4 and VEGF-A for Oncological Applications
A Note on Nomenclature: Initial searches for "CG0009" did not yield a specific therapeutic agent. Based on the available scientific literature, it is highly probable that this is a typographical error and the intended subject of this review is CTX-009 , a bispecific antibody actively in clinical development. This document will proceed under that assumption.
CTX-009 (also known as ABL001) is an investigational bispecific antibody that simultaneously targets Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2] This dual-targeting mechanism is designed to synergistically inhibit tumor angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[1] Preclinical and clinical studies have suggested that this combined blockade provides robust anti-tumor activity across a range of solid tumors.[3]
Core Mechanism of Action
CTX-009 is engineered to bind to both human DLL4 and human VEGF-A.[4] The simultaneous inhibition of the DLL4-Notch and VEGF-A signaling pathways forms the basis of its therapeutic rationale.[1] VEGF-A is a well-established driver of angiogenesis.[1] Interestingly, DLL4 expression is induced by VEGF-A and acts downstream in the angiogenic cascade.[1] Preclinical models have demonstrated a synergistic effect when both pathways are blocked.[1]
Clinical Development and Efficacy
The primary clinical investigation of CTX-009 has been in combination with paclitaxel for the treatment of advanced biliary tract cancers (BTC). The COMPANION-002 trial, a Phase 2/3 study, has provided significant data on the efficacy and safety of this combination.
Table 1: Efficacy Data from the Phase 2 COMPANION-002 Study in Biliary Tract Cancer [1][2]
| Efficacy Endpoint | CTX-009 + Paclitaxel | Paclitaxel Alone |
| Overall Response Rate (ORR) | 37.5% (in a 24-patient cohort) | - |
| Confirmed Partial Responses (PRs) | 9 | - |
| Median Duration of Response (DOR) | 9.4 months | - |
| Median Progression-Free Survival (PFS) | 9.4 months | - |
| 12-month Overall Survival (OS) Rate | 53.0% | - |
| ORR (Randomized Phase 2/3) | 17.1% | 5.3% |
| Progressive Disease (PD) Rate (Randomized Phase 2/3) | 16.2% | 42.1% |
Data from single-arm and randomized cohorts of the COMPANION-002 study. It is important to note that direct comparisons between single-arm and randomized data should be made with caution.
Table 2: Patient Demographics from the Phase 2 COMPANION-002 Study (n=24) [1]
| Characteristic | Percentage |
| Intrahepatic Cholangiocarcinoma (IHCC) | 37.5% |
| Extrahepatic Cholangiocarcinoma (EHCC) | 12.5% |
| Gallbladder Cancer (GB) | 29.2% |
| Ampulla of Vater Cancer (AoV) | 20.8% |
| Second-line Treatment | 45.8% |
| Third-line Treatment | 54.2% |
Safety and Tolerability
The combination of CTX-009 and paclitaxel has been associated with a manageable safety profile, though treatment-related adverse events are common.
Table 3: Common Treatment-Related Adverse Events (TRAEs) in the Phase 2 COMPANION-002 Study [1]
| Adverse Event (≥ Grade 3) | Percentage of Patients |
| Neutropenia | 50.0% |
| Hypertension | 16.7% |
| Anemia | 12.5% |
| Thrombocytopenia | 8.3% |
Treatment-emergent adverse events led to the discontinuation of treatment in 25% of patients in one cohort of the study.[1]
Signaling Pathways
The dual-targeting nature of CTX-009 necessitates an understanding of both the VEGF-A and DLL4-Notch signaling pathways.
VEGF-A Signaling Pathway
VEGF-A is a critical regulator of angiogenesis. It binds to its receptor, VEGFR2, on endothelial cells, triggering a cascade of downstream signaling events that promote cell proliferation, migration, and survival.
Caption: Simplified VEGF-A signaling pathway leading to angiogenesis.
DLL4-Notch Signaling Pathway
DLL4 is a ligand for the Notch family of receptors. The interaction between DLL4 on one cell and a Notch receptor on an adjacent cell initiates a signaling cascade that plays a crucial role in vascular development and patterning.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Tovecimig (CTX-009) Meets Primary Endpoint in the Ongoing Randomized Phase 2/3 Study in Patients with Biliary Tract Cancer – Compass Therapeutics, Inc. [investors.compasstherapeutics.com]
- 3. Compass Therapeutics Announces that the Phase 2 Data of CTX-009 in Combination with Paclitaxel in Patients with Biliary Tract Cancers (BTC) will be Presented at the ASCO GI Cancers Symposium on January 20, 2023 - BioSpace [biospace.com]
- 4. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CG0009 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of CG0009, a novel Glycogen Synthase Kinase 3 (GSK3) inhibitor. The following protocols and data are based on preclinical research and are intended to guide the experimental use of this compound in cell culture settings.
Data Presentation
The cytotoxic effects of this compound have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µmol/L) |
| HCT116 | Colon Carcinoma | 0.42 |
| BT549 | Breast Ductal Carcinoma | 0.28 |
| HS578T | Breast Ductal Carcinoma | 0.35 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.48 |
| MDA-MB-468 | Breast Adenocarcinoma | 0.52 |
| SKBR3 | Breast Adenocarcinoma | 0.65 |
| MCF7 | Breast Adenocarcinoma | 1.2 |
| T47D | Breast Ductal Carcinoma | > 10 |
| Table 1: IC50 values of this compound in various cancer cell lines. Data derived from cell viability assays.[1] |
Experimental Protocols
The following are detailed protocols for the culture of cell lines demonstrated to be sensitive to this compound, and for assessing the experimental impact of the compound.
Protocol 1: General Cell Culture and Maintenance
This protocol provides standard procedures for the culture of the human cancer cell lines listed in Table 1.
Materials:
-
Appropriate growth medium (see table below)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
-
Cryopreservation medium (e.g., complete growth medium with 10% DMSO)
| Cell Line | Base Medium | FBS Concentration | Additional Supplements |
| HCT116 | McCoy's 5A Medium | 10% | 1% Penicillin-Streptomycin |
| MCF7 | Eagle's Minimum Essential Medium (EMEM) | 10% | 0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin |
| T47D | RPMI-1640 Medium | 10% | 0.2 Units/mL bovine insulin, 1% Penicillin-Streptomycin |
| BT549 | RPMI-1640 Medium | 10% | 0.023 IU/mL insulin, 1% Penicillin-Streptomycin |
| HS578T | Dulbecco's Modified Eagle's Medium (DMEM) | 10% | 0.01 mg/mL bovine insulin, 1% Penicillin-Streptomycin |
| MDA-MB-231 | Leibovitz's L-15 Medium | 10% | 1% Penicillin-Streptomycin |
| MDA-MB-468 | Leibovitz's L-15 Medium | 10% | 1% Penicillin-Streptomycin |
| SKBR3 | McCoy's 5A Medium | 10% | 1% Penicillin-Streptomycin |
Procedure:
-
Thawing Cryopreserved Cells: a. Rapidly thaw the vial of frozen cells in a 37°C water bath. b. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. c. Centrifuge at 300 x g for 5 minutes. d. Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium. e. Transfer the cell suspension to an appropriately sized culture flask.
-
Cell Line Maintenance: a. Culture cells in a humidified incubator at 37°C with 5% CO2 (except for L-15 medium-based cultures, which are maintained in a non-CO2 incubator). b. Monitor cell growth and morphology daily. c. Change the growth medium every 2-3 days.
-
Subculturing (Passaging): a. When cells reach 80-90% confluency, aspirate the growth medium. b. Wash the cell monolayer once with sterile PBS. c. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin by adding complete growth medium. e. Collect the cell suspension and centrifuge at 300 x g for 5 minutes. f. Resuspend the cell pellet in fresh growth medium and plate into new culture vessels at the desired density.
Protocol 2: this compound Treatment and Viability Assay
This protocol details the treatment of cultured cells with this compound and subsequent assessment of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cultured cells in 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 3,000 cells per well. b. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. Include a vehicle control (DMSO only) and untreated control. c. Aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: a. Equilibrate the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate-reading luminometer. f. Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is for analyzing changes in protein expression in response to this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK3α/β, anti-p-GSK3α/β, anti-cyclin D1, anti-p53, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: a. After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Denature protein lysates and separate them by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate. g. Capture the signal using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its in vitro evaluation.
References
Application Notes and Protocols for the Utilization of CTX-009 in Preclinical Animal Models
A Note on Nomenclature: The investigational bispecific antibody discussed herein is referred to as CTX-009, also known in scientific literature and early development as ABL001 and more recently as Tovecimig. These application notes are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Introduction
CTX-009 is a novel bispecific antibody engineered to simultaneously target two key mediators of tumor angiogenesis: Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2] By blocking both pathways, CTX-009 aims to overcome resistance mechanisms associated with anti-VEGF monotherapies and exert a more potent anti-tumor effect.[2] Preclinical and early clinical data have demonstrated robust anti-tumor activity across a range of solid tumors, including biliary tract, colorectal, and gastric cancers.[1][3] These notes provide detailed protocols and data from preclinical studies to guide the use of CTX-009 in relevant animal models.
Mechanism of Action: Dual Blockade of DLL4 and VEGF-A Signaling
CTX-009 is a recombinant bispecific antibody. It is composed of an anti-VEGF-A antibody backbone with single-chain variable fragments (scFv) that target human DLL4 fused to the C-terminus of the heavy chains.[4] This structure allows for the simultaneous inhibition of two distinct but interconnected signaling pathways critical for tumor angiogenesis.
-
VEGF-A Inhibition: VEGF-A is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By binding to VEGF-A, CTX-009 prevents its interaction with its receptor, VEGFR, on endothelial cells, thereby inhibiting downstream signaling that leads to endothelial cell proliferation, migration, and survival.
-
DLL4 Inhibition: DLL4 is a ligand for the Notch signaling pathway, which plays a crucial role in regulating vascular development and maturation. In the tumor microenvironment, DLL4 expression on endothelial cells, often induced by VEGF, acts as a negative regulator of excessive vascular sprouting, leading to the formation of a more organized, albeit abnormal, tumor vasculature. Inhibition of DLL4 by CTX-009 disrupts this process, leading to a chaotic and non-functional tumor vasculature, which ultimately impairs tumor perfusion and growth.[5]
The dual blockade of both VEGF-A and DLL4 pathways by CTX-009 has been shown to have a synergistic anti-tumor effect.[5][6]
References
- 1. Tovecimig (CTX-009) Meets Primary Endpoint in the Ongoing Randomized Phase 2/3 Study in Patients with Biliary Tract Cancer – Compass Therapeutics, Inc. [investors.compasstherapeutics.com]
- 2. checkorphan.org [checkorphan.org]
- 3. Tovecimig (CTX-009) Meets Primary Endpoint in the Ongoing Randomized Phase 2/3 Study in Patients with Biliary Tract Cancer – Compass Therapeutics, Inc. [investors.compasstherapeutics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ABL001, a Bispecific Antibody Targeting VEGF and DLL4, with Chemotherapy, Synergistically Inhibits Tumor Progression in Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for CG0009 (CTX-009)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CG0009, also known as CTX-009 or Tovecimig, is an investigational bispecific antibody designed for targeted cancer therapy. It simultaneously inhibits two critical signaling pathways involved in tumor angiogenesis and vascularization: Delta-like ligand 4 (DLL4)/Notch and Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3][4] By blocking both pathways, CTX-009 aims to overcome resistance mechanisms associated with single-pathway anti-angiogenic therapies and provide a more robust anti-tumor effect.[3][5] Preclinical and clinical studies have demonstrated its potential in various solid tumors, with a particular focus on advanced biliary tract cancer.[1][2][3]
These application notes provide a comprehensive overview of the dosage and administration guidelines for CTX-009 based on available clinical trial data, detailed experimental protocols for relevant assays, and visualizations of its mechanism of action and clinical trial workflows.
Data Presentation: Dosage and Administration
The following tables summarize the quantitative data from clinical trials of CTX-009, providing a clear comparison of dosage regimens, administration schedules, and patient populations.
Table 1: CTX-009 Monotherapy Dose-Escalation Study (Phase 1)
| Parameter | Value | Reference |
| Dose Levels Tested | 0.3 to 17.5 mg/kg | [6][7] |
| Administration Route | Intravenous (IV) Infusion | |
| Dosing Schedule | Biweekly | [6][7] |
| Patient Population | Patients with a variety of solid tumors | [6][7] |
| Number of Patients | 45 | [6][7] |
Table 2: CTX-009 in Combination with Paclitaxel (Phase 1b/2)
| Parameter | Value | Reference |
| CTX-009 Dosage | 10 mg/kg | [6][7][8] |
| CTX-009 Administration | IV Infusion on Day 1 and 15 of a 28-day cycle | [6][7][9] |
| Paclitaxel Dosage | 80 mg/m² | [6][7][8][9] |
| Paclitaxel Administration | IV Infusion on Day 1, 8, and 15 of a 28-day cycle | [6][7][9] |
| Patient Population | Patients with advanced biliary tract cancer (2nd or 3rd line) | [6][8][10] |
| Number of Patients | 24 | [6][7][8] |
Table 3: COMPANION-002 Study: CTX-009 with Paclitaxel (Phase 2/3)
| Parameter | Value | Reference |
| CTX-009 Dosage | 10 mg/kg | [3][9][11] |
| CTX-009 Administration | IV Infusion on Day 1 and 15 of a 28-day cycle | [1][3][9][11] |
| Paclitaxel Dosage | 80 mg/m² | [9][11] |
| Paclitaxel Administration | IV Infusion on Day 1, 8, and 15 of each 28-day cycle | [1][3][9][11] |
| Patient Population | Patients with unresectable advanced, metastatic or recurrent biliary tract cancers (2nd line) | [1][11][12] |
| Planned Enrollment | ~150 | [1][11][12] |
Mechanism of Action: Signaling Pathway
CTX-009 is a bispecific antibody that simultaneously targets and neutralizes both VEGF-A and DLL4. This dual blockade disrupts downstream signaling pathways crucial for tumor angiogenesis.
-
VEGF-A Inhibition: By binding to VEGF-A, CTX-009 prevents its interaction with VEGF receptors (VEGFRs) on endothelial cells. This inhibits the canonical pro-angiogenic signaling cascade, reducing endothelial cell proliferation, migration, and survival.[4]
-
DLL4 Inhibition: CTX-009 also binds to DLL4, a ligand for the Notch receptor on adjacent endothelial cells. The DLL4-Notch signaling pathway acts as a negative regulator of angiogenesis, ensuring the formation of a structured and functional vascular network. Inhibition of DLL4 leads to chaotic and non-productive angiogenesis, further impairing tumor blood supply.[2][4]
The synergistic effect of targeting both pathways is believed to result in a more potent and durable anti-angiogenic response compared to agents that block either pathway alone.[5]
Experimental Protocols
The following are representative protocols for key experiments relevant to the preclinical evaluation of a bispecific antibody like CTX-009. These are generalized methodologies and may require optimization for specific experimental conditions.
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the effect of CTX-009 on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
96-well culture plates
-
CTX-009 and control antibody (e.g., human IgG)
-
Calcein AM stain
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend in basal medium to 2 x 10⁵ cells/mL.
-
Prepare serial dilutions of CTX-009 and control antibody in basal medium.
-
Add 50 µL of the cell suspension to each well of the Matrigel-coated plate.
-
Add 50 µL of the antibody dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
After incubation, carefully remove the medium and wash the wells with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the total tube length, number of junctions, and number of branches using image analysis software.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of CTX-009 in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.[1]
-
Human cancer cell line (e.g., biliary tract cancer cell line)
-
Cell culture medium and supplements
-
Matrigel (optional, for co-injection with cells)
-
CTX-009, paclitaxel, and vehicle control solutions
-
Calipers for tumor measurement
Protocol:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Harvest the cells, wash with sterile PBS, and resuspend in PBS or a PBS/Matrigel mixture at a concentration of 5-10 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[1]
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Paclitaxel alone, CTX-009 alone, CTX-009 + Paclitaxel).
-
Administer treatments according to the specified dosage and schedule (e.g., based on clinical trial data). CTX-009 is typically administered intravenously.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width)² x length/2.[1]
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
Visualizations: Workflows
Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an investigational drug like CTX-009.
COMPANION-002 Clinical Trial Workflow
This diagram outlines the patient journey and key stages of the COMPANION-002 clinical trial.
References
- 1. protocol-online.org [protocol-online.org]
- 2. Simultaneous blockade of VEGF and Dll4 by HD105, a bispecific antibody, inhibits tumor progression and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Facebook [cancer.gov]
- 5. ABL001, a Bispecific Antibody Targeting VEGF and DLL4, with Chemotherapy, Synergistically Inhibits Tumor Progression in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumoral, anti-angiogenic and anti-metastatic efficacy of a tetravalent bispecific antibody (TAvi6) targeting VEGF-A and angiopoietin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a Bispecific Antibody Co-Targeting VEGFA and Ang-2 in Combination with Chemotherapy in a Chemoresistant Colorectal Carcinoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Anti-tumoral, anti-angiogenic and anti-metastatic efficacy of a tetravalent bispecific antibody (TAvi6) targeting VEGF-A and angiopoietin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. compasstherapeutics.com [compasstherapeutics.com]
Application Notes and Protocols: Standard Operating Procedure for the Use of CG0009
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the experimental use of CG0009, a novel, potent, and selective small-molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3). This compound has been identified as an imidazopyridine carboxamide-based compound that induces cell death in cancer cells, particularly breast cancer, through mechanisms involving Cyclin D1 depletion and activation of the p53-Bax pathway.[1][2][3] These application notes describe the mechanism of action, protocols for in vitro use, and data on its biological effects.
Introduction and Mechanism of Action
This compound is a selective inhibitor of GSK3α and GSK3β. Its inhibitory action is achieved by enhancing the inactivating phosphorylation of GSK3α at Serine 21 and GSK3β at Serine 9, while simultaneously decreasing the activating phosphorylation of GSK3β at Tyrosine 216.[1][4] The downstream consequences of GSK3 inhibition by this compound are multifaceted and cell-context-dependent.
-
Cyclin D1 Depletion: A primary effect of this compound is the significant, time-dependent depletion of Cyclin D1 protein and transcripts. This action is a key driver of the compound's anti-proliferative and pro-apoptotic effects in breast cancer cells.[1][2]
-
Activation of the p53-Bax Pathway: In cancer cells harboring wild-type p53 (e.g., MCF7), this compound treatment leads to the activation of the p53 pathway. This results in the induction of p53 and its transcriptional target p21.[2][5] Subsequently, this compound promotes the activation of the pro-apoptotic protein Bax and facilitates the translocation of both p53 and active Bax to the mitochondria, triggering the intrinsic apoptosis pathway.[1][2][5]
-
Wnt/β-catenin Pathway Modulation: As a GSK3 inhibitor, this compound is expected to stabilize β-catenin. Studies show that it leads to a slight increase in cytoplasmic and nuclear β-catenin and upregulation of its target genes, c-Jun and c-Myc.[1][2] However, the potent, parallel depletion of Cyclin D1 appears to override any pro-survival signals from this modest β-catenin activation, ultimately leading to cell death.[1]
Chemical and Physical Properties
While the exact synthesis protocol for this compound is proprietary to its developers (CrystalGenomics Inc.), it is classified as an imidazopyridine derivative.[1][3] For laboratory use, it is typically supplied as a solid powder.
| Property | Description |
| Compound Name | This compound |
| Chemical Class | Imidazopyridine carboxamide |
| Target | Glycogen Synthase Kinase 3 (GSK3) |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Experimental Protocols
3.1. Preparation of this compound Stock and Working Solutions
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and aqueous working solutions for cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS) or cell culture medium, sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, dissolve 1 mg of this compound (assuming a hypothetical MW of 400 g/mol ) in 250 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
For experiments, thaw an aliquot of the stock solution. Prepare fresh working solutions by diluting the stock solution in sterile cell culture medium or PBS to the desired final concentration (e.g., 1 µmol/L).
-
Note: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.
-
3.2. In Vitro Treatment of Cancer Cell Lines
-
Objective: To treat cancer cell lines with this compound to assess its biological effects.
-
Protocol:
-
Culture breast cancer cell lines (e.g., MCF7, T47D, MDA-MB-231) in appropriate media and conditions until they reach 60-70% confluency.[1][2]
-
Prepare the desired concentrations of this compound in fresh culture medium from the stock solution.
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 6, 8, 12, 24, or 48 hours) depending on the endpoint being measured.[1][2][5]
-
After incubation, harvest the cells for downstream analysis such as Western blotting, qRT-PCR, or apoptosis assays.
-
3.3. Western Blot Analysis of Protein Expression and Phosphorylation
-
Objective: To analyze changes in key proteins following this compound treatment.
-
Protocol:
-
Following treatment with this compound for the specified times, wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key antibodies include those for:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3.4. Analysis of p53-Dependent Transcriptional Activity
-
Objective: To measure the effect of this compound on the transcriptional activity of p53.
-
Protocol:
-
Transfect MCF7 (wild-type p53) and T47D (mutant p53) cells with a p53-response element-containing reporter plasmid (p53-induced Luc) and a Renilla luciferase vector for normalization.[2][5]
-
After 24 hours, treat the transfected cells with this compound (e.g., 1 µmol/L) or expose them to UV (20 J/m²) as a positive control.[2][5]
-
Incubate for an additional 24 hours.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the p53-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Breast Cancer Cell Lines
| Cell Line | Assay Type | Concentration (µmol/L) | Incubation Time | Observed Effect | Reference |
| MCF7 | Western Blot | 1 | 8 - 48 h | Depletion of Cyclin D1; Induction of p53, p21 | [1][2] |
| T47D | Western Blot | 1 | 8 - 48 h | No significant change in Cyclin D1, p53, or p21 | [1][2] |
| MCF7 | Luciferase Assay | 1 | 24 h | Dramatic increase in p53-mediated promoter activity | [2][5] |
| T47D | Luciferase Assay | 1 | 24 h | No significant activation of p53 promoter | [2][5] |
| MCF7 | Immunoprecipitation | 1 | 12 - 48 h | Significant induction of active Bax protein | [1][5] |
| MCF7 | qRT-PCR | 1 | 8 - 48 h | Significant reduction in ERα and Cyclin D1 transcripts | [1] |
| MCF7 | Cell Fractionation | 1 | 24 h | Translocation of p53 and Bax to mitochondria | [1][5] |
Visualized Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound, a Novel Glycogen Synthase Kinase 3 Inhibitor, Induces Cell Death through Cyclin D1 Depletion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CG0009 in Bladder Cancer Research
Introduction
CG0009, also known as cretostimogene grenadenorepvec (or CG0070 in early studies), is a promising oncolytic immunotherapy for the treatment of high-risk non-muscle invasive bladder cancer (NMIBC), particularly in patients whose disease is unresponsive to standard Bacillus Calmette-Guérin (BCG) therapy.[1][2][3] this compound is a modified adenovirus designed to selectively replicate within and destroy cancer cells while stimulating a systemic anti-tumor immune response.[2][4] These application notes provide a comprehensive overview of this compound's mechanism of action, clinical efficacy, safety profile, and key experimental protocols for its investigation in bladder cancer.
Mechanism of Action
This compound exerts its anti-tumor effect through a dual mechanism of action: direct oncolysis of tumor cells and stimulation of a systemic anti-tumor immune response.[2]
-
Selective Oncolysis: this compound is a selectively replicating adenovirus.[4] Its replication is driven by a human E2F-1 promoter, which is highly active in cancer cells with a defective retinoblastoma (RB) pathway, a common characteristic of bladder cancer cells.[5] This selective replication leads to the lysis and death of cancer cells, releasing tumor-associated antigens and damage-associated molecular patterns (DAMPs).[2]
-
Immune Stimulation: The virus is also engineered to express the human granulocyte-macrophage colony-stimulating factor (GM-CSF) gene.[4][5] The release of GM-CSF in the tumor microenvironment stimulates the maturation and recruitment of dendritic cells and macrophages.[4][5] These antigen-presenting cells (APCs) then process and present the released tumor antigens to T-cells, leading to the activation of a systemic, tumor-specific T-cell response.[2]
Data Presentation
Clinical Efficacy of this compound in BCG-Unresponsive NMIBC
The clinical efficacy of this compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other immunotherapies. The tables below summarize the key findings.
Table 1: this compound Monotherapy in BCG-Unresponsive NMIBC
| Clinical Trial | Number of Patients | Complete Response (CR) Rate at Any Time | 12-Month CR Rate | 24-Month CR Rate | Median Duration of Response | Reference(s) |
| BOND-003 | 110 | 74.5% | 46% | 42.3% | >27 months | [1][2] |
| Phase II | N/A | 65% | N/A | N/A | N/A | [6] |
| Phase I | 35 | 48.6% (overall) | N/A | N/A | N/A | [5] |
Table 2: this compound in Combination with Pembrolizumab (CORE-001 Trial)
| Number of Patients | CR Rate at 3 Months | CR Rate at 12 Months | Reference(s) |
| 35 | 82.9% | 57.1% | [3] |
Safety and Tolerability
This compound has demonstrated a favorable safety profile in clinical trials. The most common adverse events are localized and transient.
Table 3: Common Treatment-Related Adverse Events (TRAEs) of this compound
| Adverse Event | Grade | Frequency | Reference(s) |
| Bladder Spasm | 1/2 | Common | [2] |
| Pollakiuria (Frequent Urination) | 1/2 | Common | [2] |
| Micturition Urgency | 1/2 | Common | [2] |
| Dysuria (Painful Urination) | 1/2 | Common | [2] |
| Hematuria (Blood in Urine) | 1/2 | Common | [2] |
Notably, no Grade 3 or greater treatment-related adverse events or deaths were reported in the BOND-003 study.[1][2]
Experimental Protocols
Protocol 1: In Vivo Xenograft Model for Efficacy Testing
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous bladder cancer xenograft model.
Methodology:
-
Cell Culture:
-
Culture human bladder cancer cell lines (e.g., T24, 5637) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable buffer (e.g., PBS) at a concentration of 1x10^7 cells/mL.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Inject 100 µL of the cell suspension (1x10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Treatment Group: Administer this compound via intratumoral injection at a specified dose (e.g., 1x10^9 viral particles in 50 µL).
-
Control Group: Administer a control vehicle (e.g., PBS) via intratumoral injection.
-
Repeat injections according to the study design (e.g., weekly for 3 weeks).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry for immune cell infiltration, viral replication assays).
-
Protocol 2: Intravesical Administration of this compound in a Clinical Setting (Generalized)
This protocol describes a generalized workflow for the intravesical instillation of this compound in patients with NMIBC, based on clinical trial designs.
Methodology:
-
Patient Selection:
-
Enroll patients with histologically confirmed high-risk NMIBC who are unresponsive to BCG therapy.
-
Ensure patients meet all inclusion and exclusion criteria for the specific clinical trial.
-
-
Induction Therapy:
-
Administer this compound intravesically.
-
The induction course typically involves weekly instillations for a set period (e.g., 6 weeks).
-
-
Intravesical Instillation Procedure:
-
A urinary catheter is inserted into the bladder.
-
The bladder is drained of any residual urine.
-
The prescribed dose of this compound is instilled into the bladder through the catheter.
-
The catheter is removed, and the patient is instructed to retain the drug for a specified duration (e.g., 1-2 hours), changing position periodically to ensure distribution throughout the bladder.
-
-
Response Assessment:
-
The initial response is typically assessed at 3 months post-induction.
-
Assessment includes cystoscopy, urine cytology, and bladder biopsies as indicated.
-
-
Maintenance Therapy:
-
Patients who achieve a complete response may proceed to a maintenance phase.
-
Maintenance therapy involves less frequent instillations (e.g., every 3 months) for up to 2 years.
-
-
Follow-up:
-
Patients are followed long-term to monitor for recurrence, progression, and long-term safety.
-
This compound represents a significant advancement in the treatment of BCG-unresponsive NMIBC. Its dual mechanism of action, involving both direct tumor cell killing and the induction of a robust anti-tumor immune response, has translated into impressive clinical efficacy with durable responses and a favorable safety profile. The provided protocols offer a framework for further preclinical and clinical investigation of this promising oncolytic immunotherapy. Ongoing research, including combination therapies, will continue to define the role of this compound in the management of bladder cancer.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. CG Oncology’s bladder cancer therapy holding its own against J&J drug | BioWorld [bioworld.com]
- 3. moffitt.org [moffitt.org]
- 4. bladdercancersupport.org [bladdercancersupport.org]
- 5. cgoncology.com [cgoncology.com]
- 6. 'Fantastic,' 'Terrific' Results With Oncolytic Virus Combo for Bladder Cancer | MedPage Today [medpagetoday.com]
Techniques for Measuring CG0009 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CG0009, also known as cretostimogene grenadenorepvec, is a conditionally replicative oncolytic adenovirus designed for the targeted treatment of cancers with a defective retinoblastoma (Rb) pathway.[1][2] Its oncolytic activity is twofold: direct tumor cell lysis through selective viral replication and the induction of a systemic anti-tumor immune response.[3][4] This is mediated by the expression of a granulocyte-macrophage colony-stimulating factor (GM-CSF) transgene, which is integrated into the viral backbone.[1][5] The virus's selectivity is achieved through the incorporation of a cancer-specific E2F-1 promoter that controls the expression of the essential viral E1a gene.[6][7] In normal cells with a functional Rb protein, the E2F-1 promoter is suppressed, thus preventing viral replication.[6] Conversely, in cancer cells with a dysfunctional Rb pathway, the E2F-1 promoter is active, leading to viral replication, cell lysis, and the release of GM-CSF.[1]
These application notes provide detailed protocols for key in vitro and in vivo assays to measure the efficacy of this compound, along with structured data from preclinical and clinical studies to facilitate experimental design and data interpretation.
Key Efficacy Measurement Techniques
The efficacy of this compound can be assessed through a variety of in vitro and in vivo assays that evaluate its oncolytic, replicative, and immunomodulatory properties.
In Vitro Assays
A crucial first step in evaluating the efficacy of this compound is to assess its ability to selectively kill cancer cells and replicate within them.
1. Cytotoxicity Assay (MTT Assay): This assay determines the concentration of this compound required to reduce the viability of cancer cells by 50% (IC50).
2. Viral Replication Assay (Plaque Assay): This assay quantifies the amount of infectious virus produced by infected cancer cells, indicating the efficiency of viral replication.
3. GM-CSF Expression Assay (ELISA): This assay measures the amount of GM-CSF protein secreted by this compound-infected cells, confirming the expression and release of the immunomodulatory transgene.
In Vivo Assays
Animal models are essential for evaluating the anti-tumor efficacy and systemic effects of this compound in a more complex biological environment.
1. Xenograft Tumor Model: This model involves implanting human tumor cells into immunocompromised mice to assess the direct oncolytic activity of this compound on tumor growth.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Efficacy of this compound
| Assay | Cell Line | Result | Citation |
| Cytotoxicity | Rb-defective bladder TCC cells | Up to 1,000-fold more cytotoxic than in normal cells | [1][2] |
| Viral Replication | Rb-defective bladder TCC cells | As efficient as wild-type adenovirus | [1][2] |
| Normal human cells | 100-fold less virus produced than in cancer cells | [1][2] | |
| GM-CSF Expression | Rb-defective bladder tumor cells | 38-221 ng of GM-CSF / 10^6 cells / 24 hrs (at 10 vp/cell) | [1] |
Table 2: Preclinical In Vivo Efficacy of this compound in Bladder Cancer Xenograft Models
| Model | Treatment | Outcome | Citation |
| Subcutaneous 253J B-V | 5 intratumoral injections of this compound (3 x 10^10 vp/dose) | Tumor volume reduced to 65% of initial size by day 43 | [1] |
| Orthotopic SW780 | 6 intravesical treatments of this compound (3 x 10^10 vp/dose) | 5 out of 8 animals were tumor-free by day 32 | [1] |
Table 3: Clinical Efficacy of Cretostimogene Grenadenorepvec in Non-Muscle Invasive Bladder Cancer (NMIBC)
| Clinical Trial | Patient Population | Treatment | Complete Response (CR) Rate | Citation |
| V0046 (Phase 1) | NMIBC | CG0070 monotherapy | 46% at any time | [6] |
| BOND-002 (Phase 2) | BCG-unresponsive NMIBC | CG0070 monotherapy | 65% at any time; 28% maintained at 12 months | [8] |
| CORE-001 (Phase 2) | BCG-unresponsive NMIBC | Cretostimogene + Pembrolizumab | 85% overall CR rate | [9] |
| BOND-003 (Phase 3) | High-risk, BCG-unresponsive NMIBC with CIS | Cretostimogene monotherapy | 75.5% at any time | [10] |
Experimental Protocols
In Vitro Methodologies
Protocol 1: Cytotoxicity (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in bladder cancer cell lines.
Materials:
-
Bladder cancer cell lines (e.g., SW780, 253J B-V) and normal human cells (e.g., primary fibroblasts)
-
This compound viral stock of known titer (vp/mL)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed bladder cancer cells and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the viral dilutions to the respective wells. Include uninfected cells as a control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the uninfected control and plot against the virus concentration to determine the IC50 value.
Protocol 2: Viral Replication (Plaque) Assay
This protocol is for quantifying the infectious titer of this compound produced from infected cancer cells.
Materials:
-
HEK293 cells (or another permissive cell line)
-
Supernatant from this compound-infected cancer cells
-
Complete cell culture medium
-
6-well plates
-
Agarose overlay medium (e.g., 2X DMEM mixed 1:1 with 1.2% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed HEK293 cells in 6-well plates to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the viral supernatant in serum-free medium.
-
Infect the HEK293 cell monolayers with 200 µL of each viral dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Aspirate the inoculum and overlay the cells with 2 mL of agarose overlay medium.
-
Incubate the plates at 37°C until plaques are visible (typically 5-10 days).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and count the number of plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Protocol 3: GM-CSF Expression (ELISA) Assay
This protocol is for measuring the concentration of GM-CSF secreted by this compound-infected cells.
Materials:
-
Supernatant from this compound-infected cancer cells
-
Human GM-CSF ELISA kit
-
Microplate reader
Procedure:
-
Collect the supernatant from cancer cells infected with this compound at a specific multiplicity of infection (e.g., 10 vp/cell) after a defined incubation period (e.g., 24, 48, 72 hours).
-
Centrifuge the supernatant to remove cell debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Generate a standard curve and determine the concentration of GM-CSF in the samples.
In Vivo Methodology
Protocol 4: Subcutaneous Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of this compound in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., NCR nude mice)
-
Human bladder cancer cells (e.g., 253J B-V, SW780)
-
This compound viral stock
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 bladder cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intratumorally at the desired dose (e.g., 1 x 10^10 - 3 x 10^10 vp/dose) in a volume of 50-100 µL. The control group should receive PBS.
-
Repeat the treatment as per the desired schedule (e.g., daily for 5 days).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, viral load).
-
Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
Visualizations
This compound Mechanism of Action: Rb-E2F Pathway
Caption: this compound's selective replication is controlled by the Rb-E2F pathway.
This compound-Mediated Immune Activation: GM-CSF Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CG0070, a conditionally replicating granulocyte macrophage colony-stimulating factor--armed oncolytic adenovirus for the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cgoncology.com [cgoncology.com]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. urotoday.com [urotoday.com]
- 8. urotoday.com [urotoday.com]
- 9. onclive.com [onclive.com]
- 10. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols for Kinase Inhibitors in High-Throughput Screening
Note: Initial searches for "CG0009" did not yield specific information on a compound with that designation in the context of high-throughput screening assays. The following application notes and protocols are provided as a detailed template for a hypothetical kinase inhibitor, herein referred to as "Compound Y" , a selective inhibitor of MEK1 and MEK2. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Compound Y is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the Ras-Raf-MEK-ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. These application notes provide detailed protocols for high-throughput screening (HTS) assays to characterize the in vitro activity of Compound Y and similar molecules.
Data Presentation: In Vitro Activity of Compound Y
The following tables summarize the quantitative data for Compound Y in various in vitro assays.
Table 1: Biochemical Kinase Assay
| Target | Parameter | Value (nM) |
| Recombinant MEK1 | IC50 | 1.2 |
| Recombinant MEK2 | IC50 | 0.9 |
Table 2: Cell-Based Assays
| Cell Line | Assay Type | Parameter | Value (nM) |
| A375 (Melanoma) | p-ERK Inhibition | IC50 | 15 |
| HT-29 (Colon) | Cell Viability (72h) | IC50 | 50 |
| HeLa (Cervical) | Cell Viability (72h) | IC50 | 75 |
Signaling Pathway
Compound Y targets the MEK1/2 kinases within the MAPK/ERK signaling cascade. Inhibition of MEK1/2 prevents the phosphorylation and subsequent activation of ERK1/2, which in turn regulates downstream cellular processes including proliferation, differentiation, and survival.
Application Notes and Protocols for CTX-009: A Bispecific Antibody Targeting DLL4 and VEGF-A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the bispecific antibody CTX-009 (also known as ABL001), its mechanism of action, and detailed protocols for assessing its protein binding characteristics. The initial user query for "CG0009" is understood to be a likely reference to CTX-009, a clinical-stage investigational drug.
Introduction to CTX-009
CTX-009 is a novel bispecific antibody engineered to simultaneously target and inhibit two key signaling pathways involved in tumor angiogenesis and growth: Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] By blocking both pathways, CTX-009 aims to overcome resistance mechanisms associated with therapies that target only the VEGF pathway and to provide a more potent anti-tumor effect.[4] Preclinical and clinical studies have shown that this dual blockade can lead to robust anti-tumor activity across a range of solid tumors.[3]
Mechanism of Action and Signaling Pathway
CTX-009 exerts its anti-tumor effects by disrupting the signaling cascades initiated by DLL4 and VEGF-A.
-
VEGF-A Inhibition: VEGF-A is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis) within a tumor, supplying it with essential nutrients and oxygen. CTX-009 binds to VEGF-A, preventing it from interacting with its receptors (VEGFRs) on endothelial cells. This blockade inhibits the downstream signaling that leads to endothelial cell proliferation, migration, and survival, thus suppressing tumor angiogenesis.
-
DLL4 Inhibition: DLL4 is a ligand for the Notch family of receptors and plays a crucial role in regulating the development of a functional tumor vasculature. Upregulation of DLL4 is a known resistance mechanism to anti-VEGF therapy.[5] By binding to DLL4, CTX-009 prevents its interaction with Notch receptors, leading to a disorganized and non-productive tumor vasculature, which further impedes tumor growth.[4][5]
The synergistic effect of targeting both pathways is a promising strategy in cancer therapy.
References
- 1. compasstherapeutics.com [compasstherapeutics.com]
- 2. Facebook [cancer.gov]
- 3. Compass Reports the Advancement of CTX-009, a Bispecific Antibody, to Phase 2a Development in Patients with Biliary Tract Cancers (BTC), and the Clearance of a Key Clinical Hurdle - BioSpace [biospace.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Population pharmacokinetic model of ABL001/CTX‐009 (anti‐VEGF/DLL4) in adult cancer patients with solid tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CG0009: A Case of Ambiguous Identity
The identifier "CG0009" does not correspond to a publicly documented chemical compound or therapeutic agent in widely accessible scientific and pharmaceutical databases. Searches for this term have yielded results for unrelated items, including insurance forms and internal tracking codes not linked to a specific molecule.
It is highly probable that "this compound" is a typographical error, an internal development code not yet in the public domain, or a legacy identifier. For researchers, scientists, and drug development professionals, precise identification is paramount for accessing accurate data regarding handling, storage, and experimental application.
However, the search for "this compound" has pointed towards two potential investigational therapies with similar-sounding development codes: GEN-009 and CTX-009 . Below is a summary of the publicly available information on these two agents.
Potential Candidate 1: GEN-009 (Genocea Biosciences)
GEN-009 is an investigational personalized cancer vaccine developed by Genocea Biosciences. It is designed to stimulate a patient's immune system to recognize and attack tumor cells.
Mechanism of Action: The vaccine is formulated with neoantigens, which are peptides derived from mutations in a patient's tumor. These neoantigens are identified through Genocea's proprietary ATLAS™ platform, which screens for those that elicit a T-cell response. By presenting these specific neoantigens to the immune system, the vaccine aims to generate a targeted anti-tumor immune response.
Therapeutic Approach: The development of GEN-009 focuses on a personalized medicine strategy, tailoring the vaccine to the unique mutational landscape of each patient's cancer.
Potential Candidate 2: CTX-009 (Compass Therapeutics)
CTX-009 is a bispecific antibody being developed by Compass Therapeutics. It is currently under investigation for the treatment of advanced solid tumors, including biliary tract cancer.
Mechanism of Action: CTX-009 simultaneously targets two key pathways involved in tumor growth and angiogenesis: Delta-like ligand 4 (DLL4) and vascular endothelial growth factor A (VEGF-A). By inhibiting both DLL4/Notch and VEGF signaling, CTX-009 is designed to disrupt tumor vasculature and inhibit tumor growth.[1][2][3]
Therapeutic Approach: Clinical trials are evaluating CTX-009 in combination with standard chemotherapy agents, such as paclitaxel, for patients with advanced cancers.[1][2][4][5]
Request for Clarification
Due to the ambiguity of "this compound," we are unable to provide the detailed Application Notes and Protocols as requested. To proceed, please clarify the correct identity of the compound of interest. Once the specific agent (e.g., GEN-009, CTX-009, or another compound) is identified, a comprehensive document detailing best practices for storage and handling, experimental protocols, and associated signaling pathways can be generated.
References
- 1. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Application Notes and Protocols: Utilizing CTX-009 in Combination with Paclitaxel for Advanced Biliary Tract Cancers
Note: Initial searches for "CG0009" did not yield specific results for a compound with that designation. However, extensive information was found for CTX-009 , a novel bispecific antibody, particularly in combination with paclitaxel. These application notes are based on the hypothesis that "this compound" was a typographical error and the intended compound of interest is CTX-009.
Introduction
CTX-009 is a novel bispecific antibody designed to simultaneously target Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor-A (VEGF-A), two key mediators of angiogenesis and tumor progression.[1] Preclinical and clinical studies have demonstrated its potential as a potent anti-cancer agent, both as a monotherapy and in combination with chemotherapy.[1] This document provides detailed application notes and protocols for the utilization of CTX-009 in combination with paclitaxel, a widely used chemotherapeutic agent, for researchers, scientists, and drug development professionals. The focus of this document is on the application of this combination therapy in the context of unresectable advanced, metastatic, or recurrent biliary tract cancers.[2][3]
Mechanism of Action: Dual Targeting of DLL4 and VEGF-A
CTX-009 exerts its anti-tumor activity by concurrently inhibiting two distinct but complementary signaling pathways involved in tumor angiogenesis.
-
VEGF-A Inhibition: VEGF-A is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis) by binding to its receptors on endothelial cells. By blocking VEGF-A, CTX-009 inhibits this pro-angiogenic signaling, thereby limiting the tumor's blood supply, and restricting its growth and metastatic potential.
-
DLL4 Inhibition: DLL4 is a ligand for the Notch signaling pathway, which plays a crucial role in regulating vascular development and maturation. Inhibition of the DLL4-Notch pathway disrupts the formation of a functional and organized tumor vasculature, leading to poorly perfused and leaky vessels. This can further sensitize the tumor to chemotherapy.
The dual blockade of both VEGF-A and DLL4 by CTX-009 is hypothesized to have a synergistic anti-angiogenic and anti-tumor effect.
Combination Therapy with Paclitaxel
Paclitaxel is a microtubule-stabilizing agent that induces cell cycle arrest and apoptosis in rapidly dividing cells, including cancer cells. The combination of CTX-009 and paclitaxel has shown promising clinical benefit in patients with advanced biliary tract cancer.[1] The rationale for this combination lies in the potential for CTX-009 to normalize the tumor vasculature, thereby improving the delivery and efficacy of paclitaxel to the tumor site.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials evaluating CTX-009 in combination with paclitaxel.
Table 1: Phase 1b Study of CTX-009 with Paclitaxel in Cholangiocarcinoma [2]
| Parameter | Value |
| Number of Patients | 4 |
| Confirmed Partial Responses (PRs) | 2 (50%) |
| Tumor Burden Decline in Responders | 41.4% and 61.6% |
| Duration of Response | > 9 months |
| Duration on Study | > 1 year |
Table 2: Phase 2 Cohort of CTX-009 with Paclitaxel in Advanced Biliary Tract Cancer [1]
| Parameter | Value |
| Number of Patients | 24 |
| Overall Response Rate (ORR) | 37.5% (9/24) |
| Prior Systemic Therapies | One or two |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited clinical trials for the combination of CTX-009 and paclitaxel in patients with advanced biliary tract cancer.
Patient Eligibility Criteria (COMPANION-002 Study)[4]
-
Age: 18 years or older.
-
Diagnosis: Histologically or cytologically confirmed unresectable advanced, metastatic, or recurrent biliary tract cancers (including intrahepatic cholangiocarcinoma, extrahepatic cholangiocarcinoma, gallbladder cancer, and ampullary carcinoma).
-
Prior Treatment: Documented radiological progression after one prior gemcitabine and platinum-containing chemotherapy regimen.
-
Performance Status: Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-1.
-
Measurable Disease: At least one lesion measurable as defined by RECIST v1.1.
-
Organ Function: Adequate bone marrow, hepatic, and renal function.
Dosing and Administration Protocol (Phase 2 Cohort)[1]
-
CTX-009: 10 mg/kg administered intravenously on days 1 and 15 of a 28-day cycle.
-
Paclitaxel: 80 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.
Efficacy and Safety Assessment
-
Primary Endpoint: The primary endpoint for the Phase 2 portion of the COMPANION-002 study is the Overall Response Rate (ORR).[1]
-
Tumor Response Evaluation: Tumor response should be assessed using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Safety Monitoring: Patients should be monitored for adverse events (AEs) throughout the treatment period and for a specified duration after the last dose of the study drug.
Conclusion
The combination of CTX-009 and paclitaxel has demonstrated significant clinical activity with a manageable safety profile in patients with advanced biliary tract cancers who have received prior systemic therapy.[1] The dual inhibition of DLL4 and VEGF-A by CTX-009 presents a promising therapeutic strategy, and its synergistic effect with paclitaxel warrants further investigation in larger, randomized controlled trials. The protocols and data presented in these application notes provide a foundation for researchers and clinicians interested in exploring this novel combination therapy.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting and FAQs for CTX-009 Experiments
Welcome to the technical support center for experiments involving CTX-009, a bispecific antibody targeting Vascular Endothelial Growth Factor A (VEGF-A) and Delta-like ligand 4 (DLL4). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during pre-clinical and in-vitro experiments with CTX-009.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CTX-009?
A1: CTX-009 is a bispecific antibody that simultaneously binds to and neutralizes two key signaling proteins involved in angiogenesis and tumor vascularization: VEGF-A and DLL4.[1][2][3][4] By blocking the VEGF-A pathway, CTX-009 inhibits the proliferation and migration of endothelial cells. Concurrently, by inhibiting the DLL4/Notch signaling pathway, it disrupts the proper maturation and stabilization of new blood vessels, leading to a synergistic anti-angiogenic effect.[5][6]
Q2: What are the recommended starting concentrations for in-vitro experiments?
A2: The optimal concentration of CTX-009 will vary depending on the cell line and assay. Based on pre-clinical and clinical data, a starting range of 0.1 to 10 µg/mL is recommended for most in-vitro assays. It is always advisable to perform a dose-response curve to determine the EC50 for your specific experimental setup.
Q3: Can CTX-009 be used in combination with other therapeutic agents?
A3: Yes, CTX-009 has been evaluated in combination with chemotherapy agents like paclitaxel.[1][2][3] When designing combination studies, it is important to consider the mechanism of action of the other agent and to assess for potential synergistic, additive, or antagonistic effects.
Troubleshooting Guides
Cell Viability and Proliferation Assays (e.g., MTT, XTT, ATP-based)
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | - Uneven cell seeding- Edge effects in multi-well plates- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Use calibrated pipettes and consistent technique. |
| High background signal | - Compound interference with assay reagents- Contamination (e.g., mycoplasma) | - Run a cell-free control with CTX-009 to check for direct reduction of assay substrates.[7]- Regularly test cell cultures for mycoplasma contamination. |
| Low signal or no dose-response | - Insufficient incubation time- Low cell seeding density- CTX-009 precipitated out of solution | - Optimize the incubation time for your cell line.[7]- Ensure cell numbers are within the linear range of the assay.[7]- Visually inspect for precipitate and prepare fresh dilutions. |
Western Blotting for Signaling Pathway Analysis
| Issue | Potential Cause | Recommended Solution |
| No or weak signal for target proteins (e.g., phosphorylated VEGFR2, Hes1) | - Insufficient protein loading- Low antibody concentration- Inefficient protein transfer | - Load a higher amount of protein.[8]- Optimize the primary antibody concentration.[8]- Verify transfer efficiency with Ponceau S staining. |
| High background or non-specific bands | - Antibody concentration too high- Inadequate blocking- Insufficient washing | - Reduce the primary or secondary antibody concentration.[8]- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[8]- Increase the number and duration of wash steps.[8] |
| Multiple bands or unexpected molecular weight | - Protein degradation- Post-translational modifications- Antibody cross-reactivity | - Add protease and phosphatase inhibitors to lysis buffer.- Consult literature for known modifications of your target protein.- Use a different antibody or a more specific one. |
In-Vitro Angiogenesis Assays (e.g., Tube Formation Assay)
| Issue | Potential Cause | Recommended Solution |
| Poor or no tube formation in control group | - Suboptimal matrix (e.g., Matrigel) quality or concentration- Endothelial cells are not healthy or are of high passage number | - Use fresh, properly stored matrix and optimize the coating thickness.- Use low-passage endothelial cells and ensure they are healthy before seeding. |
| High variability between replicates | - Uneven matrix coating- Inconsistent cell seeding density | - Ensure a uniform layer of matrix across all wells.- Carefully count and seed the same number of cells in each replicate. |
| Difficulty in quantifying results | - Subjective analysis of tube formation- Complex network of tubes | - Use automated image analysis software to quantify parameters like tube length, branch points, and loops.- Standardize the time point for image acquisition. |
Experimental Protocols
General Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of CTX-009. Include a vehicle control (medium with the same final concentration of the antibody solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Western Blotting for VEGFR2 and Notch Pathway Activation
-
Cell Lysis: After treatment with CTX-009, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-VEGFR2, VEGFR2, Hes1, NICD, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualizations
Caption: CTX-009 dual inhibition of VEGF-A and DLL4 signaling pathways.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. compasstherapeutics.com [compasstherapeutics.com]
- 5. Therapeutic promise and challenges of targeting DLL4/NOTCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving the Solubility of CG0009
Disclaimer: The following information is provided for a hypothetical research compound, "CG0009," assumed to be poorly soluble in aqueous solutions. The principles and techniques described are general strategies for solubility enhancement and should be adapted based on the specific physicochemical properties of the actual compound being investigated.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor solubility of a research compound like this compound?
Poor aqueous solubility is a common challenge in drug development and can stem from several molecular properties. High molecular weight and a complex structure can make it difficult for solvent molecules to surround and dissolve the compound.[1] The presence of lipophilic (fat-loving) functional groups and a lack of polar or ionizable groups tend to decrease solubility in water.[2] Furthermore, a stable crystalline structure (high lattice energy) requires more energy to break down for dissolution to occur.[3]
Q2: What are the initial steps to consider when encountering solubility issues with this compound?
The first step is to accurately determine the solubility of this compound in various relevant media (e.g., water, PBS, and different pH buffers). Following this, a systematic approach to solubility enhancement can be undertaken. This typically involves exploring simple and rapid methods first, such as pH adjustment and the use of co-solvents, before moving to more complex formulation strategies.[4][5]
Q3: Which solubility enhancement techniques are most commonly employed for poorly soluble compounds?
Several techniques can be used to improve the solubility of compounds like this compound. These can be broadly categorized into physical and chemical modifications.[5][6]
-
Physical Modifications: These include particle size reduction (micronization and nanosizing), solid dispersions, and lipid-based formulations.[2][7]
-
Chemical Modifications: These involve altering the molecule itself, such as through salt formation or creating prodrugs.[8]
-
Other Techniques: The use of co-solvents, surfactants, and cyclodextrin complexation are also widely used methods.[2][4][9]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon standing.
-
Possible Cause: The initial dissolution may have resulted in a supersaturated and unstable solution.
-
Troubleshooting Steps:
-
Verify Equilibrium Solubility: Ensure that the concentration of this compound does not exceed its equilibrium solubility in the chosen solvent system.
-
Add Stabilizers: For nanoparticle formulations, surfactants or polymers can be added to prevent agglomeration through electrostatic or steric repulsion.[7]
-
Consider Solid Dispersions: Formulating this compound as a solid dispersion can help maintain the amorphous state and prevent recrystallization.[3]
-
Issue 2: Inconsistent results in biological assays due to poor solubility.
-
Possible Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Pre-dissolve in an Organic Solvent: Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before diluting it in the aqueous assay buffer. Note that the final concentration of the organic solvent should be low enough to not affect the biological system.
-
Use Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the assay medium to enhance and maintain the solubility of this compound.[9]
-
Particle Size Reduction: If using a suspension, ensure the particle size is minimized and uniform to improve the dissolution rate.[9]
-
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This method involves increasing the solubility of a hydrophobic compound by adding a water-miscible organic solvent to the aqueous medium.[4]
Materials:
-
This compound
-
Deionized water
-
Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)[5]
-
Magnetic stirrer and stir bars
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical method for concentration determination (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Stir the mixtures at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, allow the suspensions to settle.
-
Filter the supernatant to remove any undissolved solid.
-
Determine the concentration of this compound in the filtrate using a validated analytical method.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Solid dispersions involve dispersing the drug in a solid matrix, which can enhance solubility and dissolution rate.[2][7]
Materials:
-
This compound
-
A carrier polymer (e.g., PVP, PEG, HPMC)
-
A common solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific ratio of this compound and the carrier polymer in the common solvent.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid can be collected and characterized for its dissolution properties.
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for a Hypothetical Compound
| Technique | Fold Increase in Solubility (Example) | Advantages | Disadvantages |
| Micronization | 2-5 | Simple, increases dissolution rate | Does not increase equilibrium solubility[5] |
| Nanosuspension | 10-50 | Significantly increases dissolution rate and saturation solubility | Can be thermodynamically unstable[7] |
| Co-solvency | 5-100 | Simple and rapid to formulate[5] | Potential for in-vivo precipitation upon dilution |
| Solid Dispersion | 20-200 | Can significantly improve both solubility and dissolution rate[2] | Can be physically unstable (recrystallization) |
| Cyclodextrin Complexation | 10-1000 | Forms a true solution, can improve stability | Limited by the stoichiometry of the complex |
| Lipid-Based Formulations | 5-50 | Can improve oral bioavailability | Can be complex to formulate and characterize |
Visualizations
Caption: A general workflow for selecting and optimizing a solubility enhancement strategy for this compound.
Caption: Diagram illustrating the encapsulation of a poorly soluble compound within a surfactant micelle.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpbr.in [ijpbr.in]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing CG0009 Concentration for In Vitro Assays
Disclaimer: No specific public data could be found for a compound named "CG0009." This guide provides general principles and troubleshooting advice applicable to a wide range of novel small molecule inhibitors, using this compound as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new small molecule inhibitor like this compound?
A1: For a novel compound such as this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay.
Q2: How should I dissolve and store this compound?
A2: Most small molecule inhibitors are initially dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] To maintain compound integrity, aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1][2]
Q3: I am observing inconsistent results between experiments. What are the likely causes?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light. It is recommended to use fresh dilutions from a stable stock solution for each experiment.[3]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly affect cellular responses. Standardize your cell culture protocols and regularly check for mycoplasma contamination.[3]
-
Assay Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If you suspect significant interference, you might need to conduct experiments in serum-free or reduced-serum conditions, or quantify the extent of protein binding.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at tested concentrations | 1. The concentration of this compound is too low.2. The compound has degraded due to improper storage or handling.3. The cell line is resistant or does not express the target.4. The incubation time is too short. | 1. Test a higher range of concentrations.2. Use a fresh aliquot of the inhibitor and ensure proper storage (-20°C or -80°C, protected from light).[4]3. Confirm that your cell line expresses the target of this compound. Use a positive control to validate the assay's functionality.[1]4. Increase the treatment duration (e.g., test at 48h and 72h).[4] |
| High cell toxicity, even at low concentrations | 1. The concentration of this compound is too high for the specific cell line.2. The concentration of the solvent (e.g., DMSO) is too high.3. The cell seeding density is too low, making the cells more sensitive. | 1. Perform a dose-response curve starting from a lower concentration range (e.g., picomolar or low nanomolar).[4]2. Ensure the final DMSO concentration is ≤0.1%. Include a vehicle control with the highest DMSO concentration used.[4]3. Optimize the cell seeding density to ensure a healthy cell monolayer at the time of treatment.[4] |
| High background signal in the assay | 1. The compound itself interferes with the assay's detection method (e.g., autofluorescence).2. Reagents are contaminated.3. Non-specific binding of the compound or detection reagents. | 1. Run a control experiment with this compound and all assay components except for the cells or the target enzyme to check for interference.[5]2. Use fresh, high-purity reagents and filter buffers before use.[5]3. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to minimize non-specific interactions.[5] |
Quantitative Data Summary
The following table presents hypothetical data for this compound to illustrate how to summarize quantitative findings from various in vitro assays.
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability | HeLa | IC50 | 5.2 µM |
| Cell Viability | A549 | IC50 | 8.9 µM |
| Target Engagement (CETSA) | HEK293 | EC50 | 0.8 µM |
| Functional Kinase Assay | N/A (Biochemical) | IC50 | 0.15 µM |
| Reporter Gene Assay | MCF-7 | IC50 | 2.5 µM |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is used to assess the effect of this compound on cell viability by measuring metabolic activity.[6]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.[1]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify direct binding of a compound to its target protein in a cellular context.[9]
Materials:
-
Cells expressing the target protein
-
This compound stock solution
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating block for temperature gradient
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.
-
Analysis: Quantify the band intensities. A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates target engagement.
Functional Cell-Based Assay (Generic Reporter Assay)
This protocol describes a general workflow for a reporter gene assay to measure the functional consequence of this compound inhibiting its target in a signaling pathway.
Materials:
-
A stable cell line containing a reporter construct (e.g., Luciferase or GFP downstream of a response element sensitive to the signaling pathway of interest).
-
This compound stock solution.
-
An agonist or stimulus that activates the signaling pathway.
-
Assay-specific lysis and detection reagents (e.g., Luciferase Assay System).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to attach overnight.
-
Pre-treatment with Inhibitor: Treat the cells with a serial dilution of this compound or a vehicle control for a predetermined pre-incubation time (e.g., 1-2 hours).
-
Stimulation: Add the agonist/stimulus to the wells to activate the signaling pathway. Include a non-stimulated control.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the reporter assay system.
-
Signal Detection: Add the detection reagents and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a control for cell viability if necessary. Plot the normalized signal against the log of the this compound concentration to determine the IC50.
Visualizations
Caption: Hypothetical signaling pathway where this compound inhibits Kinase A.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting in vitro assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CG0009 (Glucokinase Activator)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of CG0009, a representative glucokinase activator (GKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule glucokinase activator (GKA). Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] In pancreatic β-cells, GK activation leads to increased insulin secretion in response to rising blood glucose levels.[2] In the liver, it promotes the uptake and storage of glucose as glycogen.[2] GKAs like this compound bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its activity.[3] This dual action on the pancreas and liver helps to lower blood glucose levels.
Q2: What are the common stability issues observed with small molecule drugs like this compound?
A2: Small molecule drugs such as this compound can be susceptible to various degradation pathways, impacting their potency and safety. The most common stability issues arise from:
-
Hydrolysis: Degradation due to reaction with water. Molecules with ester or amide functional groups can be particularly susceptible.
-
Oxidation: Degradation caused by exposure to oxygen.
-
Photolysis: Degradation initiated by exposure to light, especially UV and visible light.
-
Thermal Degradation: Breakdown of the compound at elevated temperatures.
These degradation processes can lead to a loss of the active pharmaceutical ingredient (API) and the formation of potentially harmful impurities.[4]
Q3: How can I prevent the degradation of this compound during storage and handling?
A3: To minimize degradation, this compound should be handled and stored under controlled conditions:
-
Storage Temperature: Store at the recommended temperature, typically 2-8°C for long-term storage, protected from freezing. For short-term storage, conditions may vary, so always consult the product's technical data sheet.
-
Light Protection: Store in a light-resistant container to prevent photolytic degradation.[4]
-
Humidity Control: Keep in a tightly sealed container with a desiccant if the compound is sensitive to moisture to prevent hydrolysis.[4]
-
Inert Atmosphere: For compounds highly susceptible to oxidation, storage under an inert gas like nitrogen or argon may be necessary.
Q4: I am observing a decrease in the efficacy of this compound in my long-term experiments. What could be the cause?
A4: A time-dependent loss of efficacy has been a noted challenge in the development of some glucokinase activators.[5] This could be due to several factors:
-
Compound Instability: The compound may be degrading in your experimental medium over time. Ensure that the storage and handling conditions of your stock solutions and experimental plates are optimal.
-
Cellular Mechanisms: In cellular models, prolonged activation of glucokinase can sometimes lead to negative feedback mechanisms or cellular stress, potentially downregulating the pathway.[5]
-
Experimental Variability: Ensure consistent experimental setup, including cell passage number, reagent quality, and incubation times.
Troubleshooting Guides
Issue 1: Inconsistent results in glucokinase activity assays.
| Potential Cause | Troubleshooting Step |
| Reagent Degradation | Prepare fresh reagents, especially ATP and NADPH solutions, as they can be unstable. Store reconstituted enzymes and standards in aliquots at the recommended temperature to avoid freeze-thaw cycles.[6] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of enzyme or compound. |
| Incorrect Buffer pH | Verify the pH of the assay buffer at the temperature of the experiment, as pH can be temperature-dependent.[7] |
| Sample Preparation Issues | If using cell or tissue lysates, ensure complete lysis and clarification by centrifugation to remove debris that can interfere with the assay.[6] |
| Kinetic Reading Range | When performing a kinetic assay, ensure that the measurements are taken within the linear range of the reaction. |
Issue 2: Unexpected peaks observed during HPLC analysis of this compound.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This is the most likely cause. The new peaks are likely degradation products. To identify the cause, perform a forced degradation study. |
| Contamination | The sample may be contaminated. Ensure clean handling and use high-purity solvents and vials. |
| Mobile Phase Issues | Ensure the mobile phase is properly prepared, mixed, and degassed. Inconsistent mobile phase composition can lead to retention time shifts and spurious peaks. |
| Column Issues | The analytical column may be old or contaminated. Flush the column or replace it if necessary. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound.[8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a known concentration.
-
Expose to Stress Conditions: Aliquot the stock solution and expose it to the following conditions. A control sample protected from stress should be kept under ideal conditions.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state and in solution).
-
Photolytic Degradation: Expose to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze all samples (including the control) by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | - | 80°C | 48 hours |
| Thermal (Solution) | - | 80°C | 48 hours |
| Photolytic | >1.2 million lux hrs | Room Temp | As required |
Glucokinase Activity Assay (Spectrophotometric)
This coupled enzyme assay measures the activity of glucokinase by quantifying the production of NADPH, which absorbs light at 340 nm.[7][10]
Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP⁺ to NADPH.
Methodology:
-
Prepare Master Mix: Prepare a master mix containing Tris-HCl buffer (pH 9.0), MgCl₂, ATP, glucose, NADP⁺, and G6PDH.
-
Dispense Reagents: In a 96-well plate, add the master mix to each well.
-
Add this compound: Add varying concentrations of this compound (or vehicle control) to the appropriate wells.
-
Initiate Reaction: Add the glucokinase enzyme to all wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to 30°C and measure the increase in absorbance at 340 nm in a kinetic mode for 10-20 minutes.
-
Calculate Activity: Determine the rate of NADPH formation (Vmax) from the linear portion of the kinetic curve. Compare the activity in the presence of this compound to the vehicle control.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to CG0009 (Cretostimogene Grenadenorepvec)
Welcome to the technical support center for CG0009, an oncolytic adenovirus designed for cancer therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential challenges with this compound, particularly the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as cretostimogene grenadenorepvec, is a genetically modified oncolytic adenovirus. Its therapeutic effect is based on a dual mechanism of action. Firstly, it selectively replicates within tumor cells, leading to their lysis and death in a process known as oncolysis. Secondly, the bursting of cancer cells releases tumor-associated antigens and other molecular signals that stimulate a robust anti-tumor immune response.[1] This transforms the tumor microenvironment from immunologically "cold" to "hot," attracting immune cells to attack the remaining cancer cells.[2]
Q2: My cancer cell line appears to be resistant to this compound. What are the potential underlying mechanisms?
Resistance to oncolytic viruses like this compound can arise from various factors at different stages of the viral life cycle and the host's anti-viral response. These can be broadly categorized as:
-
Viral Entry and Trafficking:
-
Downregulation of Receptors: The cell line may have low expression of the primary receptors that adenoviruses use for entry.
-
Inefficient Internalization: Even with receptor binding, the virus may not be efficiently internalized by the cell.
-
-
Innate Antiviral Immunity:
-
Viral Replication and Oncolysis:
-
Apoptosis Regulation: Alterations in apoptotic pathways may make the cells less susceptible to virus-induced cell death.
-
Autophagy Modulation: The process of autophagy can either support or inhibit viral replication, and its dysregulation in cancer cells can contribute to resistance.
-
-
Tumor Microenvironment:
Q3: How can I determine if my cell line has developed resistance to this compound?
Evidence of resistance can be observed through several experimental approaches:
-
Increased IC50 Value: A significant increase in the concentration of this compound required to kill 50% of the cancer cells (IC50) compared to a sensitive control cell line is a primary indicator of resistance.
-
Reduced Viral Replication: A lower yield of viral particles from the resistant cell line compared to a sensitive line after infection.
-
Diminished Cytopathic Effect (CPE): A noticeable decrease in the visible signs of viral infection, such as cell rounding and detachment, in the resistant cell line.
Troubleshooting Guides
Issue 1: Reduced Oncolytic Activity of this compound in a Previously Sensitive Cell Line
If you observe a decrease in the effectiveness of this compound in a cell line that was previously susceptible, consider the following troubleshooting steps.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting decreased this compound efficacy.
Potential Causes and Solutions
| Potential Cause | Suggested Experiment | Possible Solution |
| Development of an antiviral state | Quantify the expression of interferon-stimulated genes (ISGs) using qPCR in both sensitive and resistant cell lines before and after this compound infection. | Pre-treat cells with inhibitors of the interferon pathway (e.g., JAK inhibitors) to see if sensitivity is restored. |
| Downregulation of viral entry receptors | Analyze the surface expression of adenovirus receptors (e.g., CAR, integrins) using flow cytometry. | This is an intrinsic resistance mechanism that may be difficult to overcome directly. Consider alternative viral vectors with different tropisms. |
| Altered signaling pathways | Perform phosphoproteomic or transcriptomic analysis to identify differentially activated pathways in resistant cells. | Target the identified pathways with small molecule inhibitors in combination with this compound. |
Issue 2: High Intrinsic Resistance to this compound in a New Cell Line
For cell lines that are resistant to this compound from the initial experiments.
Signaling Pathways Implicated in Oncolytic Virus Resistance
Caption: Key signaling pathways influencing this compound resistance.
Potential Causes and Solutions
| Potential Cause | Suggested Experiment | Possible Solution |
| Constitutively active interferon signaling | Measure baseline levels of ISGs in the untreated cell line. | Screen for drugs that can modulate the interferon response and use them in combination with this compound. |
| Defective apoptotic machinery | Assess the expression and activation of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in response to this compound. | Combine this compound with pro-apoptotic drugs to enhance cell killing. |
| Inefficient viral entry | Perform a viral binding and internalization assay to quantify the number of viral particles entering the cells. | Consider using agents that can enhance viral uptake, such as histone deacetylase (HDAC) inhibitors, which have been shown to upregulate viral receptors in some cases. |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a mock-infected control.
-
Incubation: Incubate the plate for a pre-determined time (e.g., 72-120 hours), allowing for the cytopathic effect to occur.
-
Viability Assessment: Add a viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the mock-infected control. Plot the results and calculate the IC50 value using non-linear regression.
Protocol 2: Viral Replication Assay (TCID50)
-
Infection: Infect both sensitive and resistant cell lines with this compound at a low multiplicity of infection (MOI).
-
Harvesting: At various time points post-infection (e.g., 24, 48, 72 hours), harvest the cells and supernatant.
-
Lysis: Subject the harvested samples to three freeze-thaw cycles to release intracellular viral particles.
-
Titration: Perform a serial dilution of the viral lysates and use them to infect a permissive cell line (e.g., HEK293) in a 96-well plate.
-
CPE Observation: After 5-7 days, score the wells for the presence or absence of cytopathic effect.
-
Calculation: Calculate the TCID50 (50% tissue culture infective dose) using the Reed-Muench method.
Protocol 3: Analysis of Interferon-Stimulated Gene (ISG) Expression by qPCR
-
RNA Extraction: Treat sensitive and resistant cells with this compound for a specified time (e.g., 6, 12, 24 hours). Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for key ISGs (e.g., ISG15, MX1, OAS1) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the delta-delta Ct method.
For further assistance, please contact our technical support team.
References
- 1. CG Oncology’s bladder cancer therapy holding its own against J&J drug | BioWorld [bioworld.com]
- 2. criver.com [criver.com]
- 3. Bladder Cancer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What Is Bladder Cancer? | Types of Bladder Cancer | American Cancer Society [cancer.org]
- 5. Oncolytic Virus Disrupts Immune-Blocking Protein - NCI [cancer.gov]
Technical Support Center: In Vivo Delivery of CG0009
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the oncolytic adenovirus CG0009 in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound, covering both intratumoral and systemic delivery methods.
| Category | Question | Possible Cause(s) | Suggested Solution(s) |
| Viral Preparation & Handling | Why is my viral titer lower than expected after thawing? | 1. Improper storage conditions (temperature fluctuations). 2. Multiple freeze-thaw cycles. 3. Clumping of viral particles. | 1. Store viral stocks at a stable -80°C. 2. Aliquot the virus into single-use volumes before freezing to avoid repeated freeze-thaw cycles. 3. Briefly sonicate the viral stock on ice to break up aggregates before use.[1] |
| Intratumoral Delivery | I'm observing leakage of the viral solution from the tumor injection site. | 1. Injection volume is too large for the tumor size. 2. Injection rate is too fast. 3. Needle gauge is too large. 4. The tumor is very stiff and dense. | 1. Ensure the injection volume does not exceed the tumor volume.[1] 2. Inject the solution slowly and steadily. 3. Use a smaller gauge needle (e.g., 30G). 4. Consider using a multi-side hole needle for better distribution within a dense tumor.[2] |
| The tumor is becoming necrotic, even in the vehicle control group. | 1. The tumor model (e.g., 4T1) is prone to spontaneous necrosis as it outgrows its blood supply. 2. High injection volume is physically disrupting the tumor tissue. | 1. Consider using a lower initial tumor cell implantation dosage to allow for better vascularization. 2. Reduce the injection volume. 3. Switch to a peritumoral (around the tumor) injection instead of directly into the tumor mass.[3] | |
| Systemic Delivery | I'm observing high levels of toxicity (e.g., weight loss, lethargy) after intravenous injection. | 1. Dose of this compound is too high, leading to systemic inflammatory response or hepatotoxicity. 2. Pre-existing immunity to adenovirus in the animal model is causing a strong adverse reaction. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. 2. Monitor for signs of hepatotoxicity by measuring liver enzymes (e.g., ALT, AST).[4] 3. Consider using animal models that are naive to human adenoviruses. |
| Therapeutic Efficacy | I'm not seeing significant tumor regression after treatment. | 1. Insufficient viral dose reaching the tumor. 2. The tumor model is not sensitive to this compound (i.e., does not have a deficient Rb pathway). 3. Strong pre-existing or induced anti-viral immune response is clearing the virus before it can be effective. 4. The tumor microenvironment is highly immunosuppressive. | 1. For intratumoral delivery, ensure even distribution within the tumor; consider multiple injections at different sites.[1] For systemic delivery, confirm viral presence in the tumor via qPCR or immunohistochemistry. 2. Confirm that your tumor cell line has a deficient Rb pathway, which is necessary for this compound replication.[5][6] 3. Pre-existing immunity can be a challenge; using naive animals is recommended.[7] 4. Combine this compound with other immunotherapies, like checkpoint inhibitors, to overcome the immunosuppressive microenvironment.[8][9] |
| Only the injected tumor is regressing, but not the distant, uninjected tumors. | 1. The induced systemic anti-tumor immune response is not strong enough to control distant metastases. 2. Insufficient viral replication and oncolysis in the primary tumor to release enough tumor antigens. | 1. Increase the dose of this compound in the primary tumor to enhance the release of tumor antigens and GM-CSF, which can boost the systemic immune response. 2. Combine with systemic immunotherapies that can enhance the activity of tumor-specific T-cells. |
Quantitative Data Summary
The following tables summarize representative data from preclinical and clinical studies of oncolytic adenoviruses, including those expressing GM-CSF.
Table 1: Preclinical Efficacy of Oncolytic Adenovirus in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 35 | Percent Tumor Growth Inhibition |
| PBS Control | 1500 ± 250 | - |
| Oncolytic Adenovirus (1 x 10⁹ PFU, intratumoral) | 450 ± 150 | 70% |
| Data are representative and compiled from typical results seen in preclinical xenograft models.[10] |
Table 2: Biodistribution of Oncolytic Adenovirus Following Intravenous Administration in Mice
| Organ | Viral Titer (PFU/g tissue) at 48 hours post-injection |
| Liver | 1 x 10⁸ |
| Spleen | 5 x 10⁶ |
| Tumor | 1 x 10⁵ |
| Lungs | 1 x 10⁴ |
| Kidneys | 1 x 10³ |
| This table illustrates the common observation of high viral accumulation in the liver and spleen following systemic delivery.[4][11][12] |
Table 3: Common Adverse Events in Phase I/II Clinical Trials of Systemic Oncolytic Adenovirus Therapy
| Adverse Event | Grade 1-2 Frequency | Grade 3-4 Frequency |
| Fever | High | Low |
| Chills/Rigors | High | Low |
| Fatigue | Moderate | Low |
| Nausea/Vomiting | Moderate | Low |
| Transaminitis (Elevated Liver Enzymes) | Moderate | Low to Moderate |
| Myelosuppression | Low to Moderate | Low |
| Fever and flu-like symptoms are the most common, generally mild to moderate, adverse events.[9][10][13][14] |
Experimental Protocols
Protocol 1: Intratumoral Administration of this compound in a Subcutaneous Xenograft Mouse Model
1. Materials:
-
This compound viral stock
-
Phosphate-buffered saline (PBS), sterile
-
Insulin syringes with 28-30G needles
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal restraints
2. Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Treatment Initiation: When tumors reach a volume of approximately 50-100 mm³, randomize mice into treatment and control groups.[1]
-
Virus Preparation: On the day of injection, thaw the this compound aliquot on ice. Dilute the virus to the desired concentration (e.g., 1 x 10⁸ PFU in 50 µL) with sterile, cold PBS. Keep on ice.
-
Animal Anesthesia/Restraint: Anesthetize the mouse or use an appropriate restraint device to ensure the animal is still during the injection.
-
Intratumoral Injection:
-
Hold the tumor gently with forceps.
-
Insert the needle into the center of the tumor mass.
-
Slowly inject the 50 µL of viral solution. To improve distribution, you can inject at multiple sites within the same tumor.[1]
-
Hold the needle in place for a few seconds before withdrawing to minimize leakage.
-
-
Post-Injection Monitoring: Monitor the animal until it has recovered from anesthesia. Continue to measure tumor volume and monitor animal health (weight, behavior) as per your approved animal protocol.
-
Repeat Dosing: If the experimental design calls for it, repeat injections every 2-3 days for a specified number of doses.[1]
Protocol 2: Quantification of this compound Titer in Tumor Tissue by Plaque Assay
1. Materials:
-
Tumor tissue harvested from a treated animal
-
A549 or other permissive cell line
-
DMEM with 10% FBS
-
PBS
-
Dounce homogenizer or similar tissue disruptor
-
Agarose
-
Crystal violet stain
2. Procedure:
-
Tissue Homogenization:
-
Weigh the harvested tumor tissue.
-
Add a known volume of sterile PBS (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue on ice until it is fully dissociated.
-
-
Viral Lysis: Perform three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) on the homogenate to release intracellular viral particles.
-
Clarification: Centrifuge the homogenate at low speed (e.g., 3000 x g for 15 minutes) to pellet cell debris. Collect the supernatant containing the virus.
-
Serial Dilution: Perform a 10-fold serial dilution of the supernatant in serum-free DMEM.
-
Cell Plating: Seed A549 cells in 6-well plates and grow to 90-100% confluency.
-
Infection:
-
Remove the growth medium from the cells and wash with PBS.
-
Add 200 µL of each viral dilution to the wells in duplicate.
-
Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution.
-
-
Agarose Overlay:
-
Prepare a 2X DMEM/4% FBS solution and a 1.6% agarose solution. Mix them 1:1 to create a final 1X DMEM/2% FBS/0.8% agarose overlay.
-
Aspirate the viral inoculum and gently add 2 mL of the agarose overlay to each well.
-
-
Incubation: Incubate the plates at 37°C for 7-14 days, or until plaques are visible.
-
Staining and Counting:
-
Add crystal violet solution to each well to stain the living cells, leaving the plaques (areas of lysed cells) clear.
-
Count the number of plaques in the wells with a countable number (e.g., 10-100 plaques).
-
-
Titer Calculation: Calculate the plaque-forming units (PFU) per gram of tumor tissue using the formula: (Number of plaques x Dilution factor) / (Volume of inoculum in mL x Weight of tissue in g).
Visualizations
This compound Mechanism of Action: Viral Replication Pathway
Caption: this compound replication is selective for cancer cells with a defective Retinoblastoma (Rb) pathway.
This compound Mechanism of Action: Immune Activation Pathway
Caption: GM-CSF expressed by this compound activates immune cells to promote a systemic anti-tumor response.
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. shutterstock.com [shutterstock.com]
- 5. researchgate.net [researchgate.net]
- 6. Oncolytic Virotherapy in Solid Tumors: The Challenges and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Challenges and Opportunities in Oncolytic Virus Development — Scendea [scendea.com]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. Intravascular adenoviral agents in cancer patients: Lessons from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspects and prospects of preclinical theranostic radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Theranostic Profiling of [64Cu]Cu-Acetate in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and adverse reaction management of oncolytic viral intervention combined with chemotherapy in patients with liver metastasis of gastrointestinal malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Off-Target Effects of Investigational Compound CG0009
Disclaimer: Information regarding a specific compound designated "CG0009" is not publicly available. This technical support center has been generated based on established principles and common challenges encountered with novel small molecule inhibitors in drug discovery and development. The troubleshooting guides and FAQs provided below are intended to serve as a general framework for researchers. For specific guidance on this compound, please refer to internal documentation or contact the compound provider.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[1]
-
Reduced therapeutic efficacy: Off-target binding can lead to adverse side effects in a clinical setting, limiting the therapeutic window of the compound.
Q2: How can I determine if the phenotype I observe is a result of on-target or off-target activity of this compound?
A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. Key strategies include:
-
Use of control compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Genetic validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target of this compound.[1][2] If the addition of this compound still produces the same phenotype in the absence of the target protein, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its intended target in a cellular environment.
Q3: What are some initial steps I can take to minimize off-target effects in my experiments?
A3: Proactive measures in your experimental design can significantly reduce the impact of off-target effects:
-
Titrate the compound: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[1]
-
Select for selectivity: If available, choose compounds that have been profiled for their selectivity and are known to have high affinity for the intended target with minimal interaction with other proteins.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results across different cell lines | Varying expression levels of the on-target or off-target proteins. | 1. Confirm the expression levels of the intended target in all cell lines using methods like Western Blot or qPCR. 2. If an off-target is suspected, verify its expression level as well. |
| High cellular toxicity at effective concentrations | The observed toxicity may be due to off-target effects rather than the on-target mechanism. | 1. Perform a dose-response curve to determine the concentration at which toxicity is observed. 2. Compare the toxic concentration to the concentration required for the desired on-target effect. 3. Use genetic validation techniques to determine if the toxicity persists in the absence of the intended target. |
| Discrepancy between in vitro and in vivo results | Off-target effects that are not apparent in simplified in vitro systems may manifest in the more complex biological environment of a whole organism. | 1. Conduct comprehensive off-target profiling using computational predictions and experimental screening panels. 2. Evaluate the pharmacokinetic and pharmacodynamic properties of this compound to understand its distribution and metabolism. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound directly binds to its intended target within a cellular context.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with either this compound or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Pelleting: Centrifuge the heated samples to pellet the aggregated and denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analysis: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western Blot or other protein detection methods. A positive result is indicated by a shift in the thermal stability of the target protein in the presence of this compound.
Visualizing Experimental Logic and Pathways
To aid in the systematic investigation of potential off-target effects, the following workflows and pathways can be considered.
Caption: A workflow for determining if a cellular phenotype is an on-target or off-target effect.
Caption: Key strategies for minimizing off-target effects throughout the drug discovery process.
References
Improving the signal-to-noise ratio in CG0009 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in CG0009 assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio in this compound assays?
A low signal-to-noise (S/N) ratio can stem from two primary issues: high background signal or low signal intensity. High background can be caused by the inherent fluorescence of assay components, non-specific binding, or contaminated reagents.[1] Low signal intensity may result from insufficient reagent concentrations, suboptimal reaction conditions (e.g., temperature, pH), or inhibitory effects of test compounds on the assay chemistry.[1]
Q2: How can I determine if the issue is with my reagents or the experimental protocol?
If both your control and experimental wells show a very low signal, it could indicate a problem with the detection reagent, incorrect buffer composition, or poor cell health if it is a cell-based assay.[2] If the negative control shows a high signal, you may have an issue with non-specific binding or contaminated reagents.
Q3: What is an acceptable signal-to-noise ratio for this type of assay?
While the acceptable signal-to-noise ratio can vary depending on the assay's specific application, a ratio of 3 to 5 is often considered the minimum for confident hit identification in screening assays. However, for dose-response experiments, a higher S/N ratio is desirable for better curve fitting and more accurate potency determination.
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the true signal from your experiment, leading to a poor signal-to-noise ratio.[1]
Troubleshooting Workflow for High Background
Caption: Workflow to troubleshoot high background signals.
Recommended Actions & Experimental Protocols
| Potential Cause | Recommended Action | Experimental Protocol |
| Reagent Contamination | Prepare fresh stocks of all buffers and reagents using high-purity water and filter-sterilize solutions.[1] | Protocol for Reagent Preparation: 1. Use ultrapure, nuclease-free water. 2. Prepare all buffers and reagent solutions fresh for each experiment. 3. Filter-sterilize buffers using a 0.22 µm filter to remove particulate matter. |
| Non-specific Binding | Add a blocking agent, such as Bovine Serum Albumin (BSA), to the assay buffer.[1] Consider using a different microplate type (e.g., low-binding plates). | Protocol for Blocking Agent Optimization: 1. Prepare a dilution series of BSA (e.g., 0.1%, 0.5%, 1%) in your assay buffer. 2. Run the assay with each concentration to determine the optimal level that reduces background without affecting the specific signal. |
| Incorrect Plate Reader Settings | Optimize the gain and integration time settings on your plate reader. A lower gain can reduce the amplification of background noise.[1] | Protocol for Plate Reader Optimization: 1. Use a positive control well to adjust the gain setting to maximize the signal without saturation. 2. Use a negative control (blank) well to determine the baseline noise and adjust settings to minimize it. |
Issue 2: Low Signal Intensity
A weak signal can be caused by a variety of factors, from suboptimal reagent concentrations to poor cell health in cell-based assays.
Troubleshooting Workflow for Low Signal
Caption: Workflow to troubleshoot low signal intensity.
Recommended Actions & Experimental Protocols
| Potential Cause | Recommended Action | Experimental Protocol |
| Suboptimal Reagent Concentration | Determine the optimal concentrations of all critical reagents, such as enzymes, substrates, and antibodies, by performing matrix titrations.[1] | Protocol for Reagent Titration: 1. Create a matrix of dilutions for your key reagents (e.g., enzyme vs. substrate). 2. Run the assay with each combination of concentrations. 3. Identify the concentration pair that yields the best S/N ratio. |
| Suboptimal Incubation Time/Temp | Evaluate different incubation times and temperatures to find the conditions that result in a stable and maximal signal.[1] | Protocol for Time-Course Experiment: 1. Prepare multiple identical assay plates. 2. Incubate the plates for varying durations (e.g., 15, 30, 60, 120 minutes). 3. Read the signal at each time point to determine the optimal incubation period. |
| Poor Cell Health or Density (for cell-based assays) | Ensure a high percentage of viable cells and perform a cell titration experiment to determine the optimal seeding density.[2] | Protocol for Cell Density Optimization: 1. Seed a 96-well plate with a range of cell densities (e.g., 2,500 to 40,000 cells/well). 2. Culture the cells for the standard assay duration. 3. Perform the assay and measure the signal to identify the cell density that provides the optimal signal window. |
Hypothetical this compound Signaling Pathway
Understanding the underlying biology of the assay is crucial for troubleshooting. Below is a hypothetical signaling pathway that this compound might modulate.
Caption: Hypothetical this compound signaling cascade.
References
Validation & Comparative
Comparative Efficacy of CG0009 and Bevacizumab in Advanced Biliary Tract Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the investigational bispecific antibody CG0009 (CTX-009) and the established VEGF-A inhibitor, bevacizumab, in the treatment of advanced biliary tract cancer (BTC). The data presented is based on published clinical trial results for each compound.
Mechanism of Action
This compound (CTX-009) is a novel bispecific antibody that simultaneously targets two key pathways involved in tumor angiogenesis: Vascular Endothelial Growth Factor A (VEGF-A) and Delta-like ligand 4 (DLL4).[1] By inhibiting both VEGF-A and the DLL4/Notch signaling pathway, this compound aims to produce a more potent anti-angiogenic effect, thereby suppressing tumor growth.[1]
Bevacizumab is a recombinant humanized monoclonal antibody that specifically binds to and neutralizes VEGF-A.[2][3] By preventing VEGF-A from binding to its receptors on endothelial cells, bevacizumab inhibits vasculogenesis and angiogenesis, leading to a reduction in blood supply to the tumor.[4][5]
Efficacy Data in Advanced Biliary Tract Cancer
The following table summarizes the key efficacy endpoints from clinical studies of this compound and bevacizumab in patients with advanced biliary tract cancer who have received prior treatment.
| Efficacy Endpoint | This compound (CTX-009) + Paclitaxel (Phase 2 Study) | Bevacizumab + FOLFIRI (Retrospective Study) |
| Overall Response Rate (ORR) | 37.5% (in 2nd/3rd line)[1][6] | 21.4%[7] |
| 63.6% (in 2nd line)[1][8] | ||
| Median Progression-Free Survival (PFS) | 9.4 months[1][8] | 5.2 months[7][9] |
| Median Overall Survival (OS) | 12.5 months[1][8] | 9.0 months[7][9] |
| Disease Control Rate (DCR) | Not explicitly reported, but PR+SD = 91.7%[6] | 64.3%[7] |
It is important to note that the data for this compound is from a prospective Phase 2 clinical trial, while the data for bevacizumab in this context is from a retrospective study. Direct comparison of these results should be made with caution due to differences in study design and patient populations.
Experimental Protocols
This compound (CTX-009) Phase 2 Study (NCT04492033)
-
Study Design: A Phase 2 clinical trial evaluating the efficacy and safety of CTX-009 in combination with paclitaxel in patients with advanced biliary tract cancer.[6]
-
Patient Population: Patients with advanced, unresectable biliary tract cancer who had progressed after one or two prior lines of therapy.[1]
-
Treatment Regimen: The specific dosage and administration schedule for CTX-009 and paclitaxel were defined in the study protocol.
-
Efficacy Evaluation: Tumor response was assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST).[6]
Bevacizumab + FOLFIRI Retrospective Study
-
Study Design: A single-center retrospective study analyzing the efficacy and safety of FOLFIRI (folinic acid, fluorouracil, and irinotecan) combined with bevacizumab in patients with advanced biliary tract cancer.[7]
-
Patient Population: Patients with metastatic biliary tract cancer who had progressed after first-line gemcitabine-based chemotherapy.[7]
-
Treatment Regimen: Patients received a standard FOLFIRI regimen in combination with bevacizumab.[7]
-
Efficacy Evaluation: Tumor response was assessed based on a review of patient medical records and imaging.[7]
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways for this compound and bevacizumab.
References
- 1. Patients With Advanced BTC Treated With CTX-009 Plus Paclitaxel in a Phase 2 Study - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 2. Bevacizumab - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 4. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. onclive.com [onclive.com]
- 7. FOLFIRI-bevacizumab as a second-line treatment for advanced biliary tract cancer after gemcitabine-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 Study of CTX-009 plus Paclitaxel in Patients with Advanced BTC | CCA News Online [ccanewsonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Cretostimogene Grenadenorepvec (CG0009) and Standard-of-Care for Non-Muscle Invasive Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational oncolytic immunotherapy, cretostimogene grenadenorepvec (CG0009), and the current standard-of-care treatments for high-risk non-muscle invasive bladder cancer (NMIBC). The information is intended to offer an objective overview supported by available clinical trial data to inform research and development efforts in this therapeutic area.
Introduction to Cretostimogene Grenadenorepvec (this compound)
Cretostimogene grenadenorepvec is an intravesically delivered, replication-competent oncolytic adenovirus designed to treat NMIBC. It has a dual mechanism of action that involves both direct tumor cell lysis and stimulation of a systemic anti-tumor immune response. This therapy is particularly being investigated in patients with high-risk NMIBC, including those who are unresponsive to Bacillus Calmette-Guérin (BCG) therapy, a current standard-of-care.
Standard-of-Care for High-Risk Non-Muscle Invasive Bladder Cancer
The current standard-of-care for high-risk NMIBC primarily involves intravesical immunotherapy with Bacillus Calmette-Guérin (BCG).[1] For patients whose disease is unresponsive to BCG, treatment options are limited and may include radical cystectomy (surgical removal of the bladder), intravesical chemotherapy regimens such as gemcitabine and docetaxel, or systemic immunotherapy with agents like pembrolizumab.[2]
Mechanism of Action
Cretostimogene Grenadenorepvec (this compound)
Cretostimogene grenadenorepvec's oncolytic activity is selective for tumor cells with a dysfunctional retinoblastoma (Rb) pathway, a common characteristic of many cancers, including bladder cancer.[3] The virus is engineered to express granulocyte-macrophage colony-stimulating factor (GM-CSF), an immune-stimulating cytokine.[4]
The dual mechanism of action is as follows:
-
Selective Oncolysis: The virus preferentially replicates within and lyses cancer cells that have a defective Rb-E2F pathway.[3] This direct killing of tumor cells releases tumor-associated antigens and danger-associated molecular patterns (DAMPs).
-
Immune Activation: The expression of GM-CSF by the virus promotes the recruitment and maturation of dendritic cells, which in turn prime a T-cell mediated anti-tumor immune response.[4] This leads to a systemic immune response against the cancer.
Standard-of-Care: Bacillus Calmette-Guérin (BCG)
BCG is a live, attenuated strain of Mycobacterium bovis. When instilled into the bladder, it induces a complex, localized inflammatory and immune response. This response is not fully understood but is thought to involve the attachment of BCG to the bladder wall, internalization by urothelial and immune cells, and the subsequent recruitment and activation of various immune cells, including T-cells and natural killer cells, which then attack the tumor cells.
Comparative Efficacy
The following tables summarize the efficacy data from key clinical trials for cretostimogene grenadenorepvec and standard-of-care treatments in high-risk NMIBC, particularly in the BCG-unresponsive setting.
Table 1: Efficacy of Cretostimogene Grenadenorepvec in BCG-Unresponsive High-Risk NMIBC
| Clinical Trial | Patient Population | Primary Endpoint | Complete Response (CR) Rate | High-Grade Recurrence-Free Survival (HG-RFS) |
| BOND-003 (Cohort C) [5] | High-Risk NMIBC with CIS +/- Papillary Disease | CR at any time | 74.5% | - |
| BOND-003 (Cohort P) [6] | High-Risk Papillary Only NMIBC | HG-RFS | - | 84.6% at 6 months, 80.4% at 9 months |
| CORE-008 [7] | BCG-Naïve and BCG-Exposed High-Risk NMIBC | CR at any time (CIS population), HG-RFS (papillary only) | Data collection ongoing | Data collection ongoing |
Table 2: Efficacy of Standard-of-Care in High-Risk NMIBC
| Treatment | Patient Population | Complete Response (CR) Rate | Recurrence-Free Survival (RFS) / Progression-Free Survival (PFS) |
| BCG (Induction + Maintenance) [8] | High-Risk NMIBC | 91% at 6 months | 69% RFS at 5 years |
| Gemcitabine + Docetaxel [9] | BCG-Naïve High-Risk NMIBC | - | 85% HG-RFS at 1 year, 78% overall RFS at 2 years |
| Gemcitabine + Docetaxel [10] | BCG-Unresponsive/Relapsing NMIBC | - | 49% 1-year HG-RFS, 34% 2-year HG-RFS |
| Pembrolizumab (KEYNOTE-057) [2] | BCG-Unresponsive NMIBC with CIS | 41% at 3 months | 19% disease-free at 1 year |
| Nadofaragene Firadenovec [11] | BCG-Unresponsive NMIBC with CIS | 53.4% at 3 months | 24% disease-free at 1 year |
Comparative Safety and Tolerability
Table 3: Common Adverse Events (AEs)
| Treatment | Common Adverse Events | Grade ≥3 Adverse Events |
| Cretostimogene Grenadenorepvec [5] | Bladder spasm, pollakiuria (frequent urination), dysuria (painful urination), hematuria (blood in urine), micturition urgency | No Grade ≥3 treatment-related AEs reported in BOND-003 |
| BCG [1][12] | Irritative lower urinary tract symptoms (frequency, urgency, dysuria), flu-like symptoms, fever, hematuria | Rare but can include systemic BCG infection, granulomatous prostatitis, pneumonitis, hepatitis |
| Gemcitabine + Docetaxel [9][13] | Bladder spasms, dysuria, hematuria, urinary frequency, urgency, fatigue | Infrequent, but can include hematuria and urinary tract infection |
Experimental Protocols
Cretostimogene Grenadenorepvec (BOND-003 Trial)
-
Study Design: A Phase 3, single-arm, open-label study.[5]
-
Patient Population: Patients with high-risk, BCG-unresponsive NMIBC with carcinoma in situ (CIS), with or without concomitant Ta/T1 papillary disease. All papillary disease was resected prior to treatment.[5]
-
Treatment Regimen: An induction course of six weekly intravesical instillations of cretostimogene grenadenorepvec. Patients who did not respond could receive a second induction course. Responders received maintenance therapy of three weekly instillations every three months for the first year, and then every six months for the second year.[5]
-
Primary Endpoint: The primary endpoint was the rate of complete response at any time.[14]
-
Statistical Analysis: Efficacy was evaluated in the intent-to-treat population. The complete response rate and its 95% confidence interval were calculated. Duration of response was assessed using Kaplan-Meier methods.[15]
Standard-of-Care: Intravesical Gemcitabine and Docetaxel
-
Study Design: Retrospective and prospective studies have evaluated this regimen.[9][10][13]
-
Patient Population: Primarily used in patients with high-risk NMIBC who are BCG-unresponsive or in the setting of BCG shortage for BCG-naïve patients.[9][10]
-
Treatment Regimen: A six-week induction course of sequential intravesical administration of 1 gram of gemcitabine followed by 37.5 mg of docetaxel. Responders may receive monthly maintenance therapy for up to two years.[16]
-
Primary Outcome: Typically assessed as high-grade recurrence-free survival.[9]
-
Statistical Analysis: Survival outcomes are often analyzed using Kaplan-Meier methods and Cox proportional hazards models to identify predictors of recurrence.[10]
Conclusion
Cretostimogene grenadenorepvec has demonstrated promising efficacy in clinical trials for high-risk, BCG-unresponsive NMIBC, with a high complete response rate and a favorable safety profile.[5] Standard-of-care treatments, such as BCG, remain effective for many patients, while intravesical chemotherapy with gemcitabine and docetaxel offers an alternative for those who are BCG-unresponsive or in times of BCG shortage.[8][9] The data presented in this guide suggest that cretostimogene grenadenorepvec has the potential to address a significant unmet medical need in this patient population. Further research, including potential head-to-head comparative trials, will be crucial to fully elucidate its position in the treatment landscape for NMIBC.
References
- 1. Safety profiles of intravesical Bacillus Calmette-Guerin in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Advances in Bladder Preservation for BCG-Unresponsive Non-Muscle Invasive Bladder Cancer [mdpi.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Oncolytic virotherapy targeting the IL15 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. urotoday.com [urotoday.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Response to 2 Induction Courses of Bacillus Calmette-Guèrin Therapy Among Patients With High-Risk Non–Muscle-Invasive Bladder Cancer: 5-year Follow-Up of a Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urologytimes.com [urologytimes.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Long‐term outcomes of bladder‐sparing therapy vs radical cystectomy in BCG‐unresponsive non‐muscle‐invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complications of Intravesical Bacillus Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravesical Gemcitabine, Docetaxel for BCG-Naïve NMIBC | GU Oncology Now [guoncologynow.com]
- 14. targetedonc.com [targetedonc.com]
- 15. cgoncology.com [cgoncology.com]
- 16. auajournals.org [auajournals.org]
Reproducibility Review: Unpacking the Experimental Findings of Tovecimig (CTX-009)
An In-Depth Analysis for Researchers and Drug Development Professionals
Tovecimig (formerly known as CTX-009 and ABL001) is an investigational bispecific antibody making headway in the treatment of advanced biliary tract cancers (BTC). This guide provides a comprehensive comparison of Tovecimig's performance against an alternative second-line therapy, supported by available preclinical and clinical data. We delve into the experimental protocols to offer a framework for assessing the reproducibility of the foundational research.
At a Glance: Tovecimig vs. Standard of Care
The following tables summarize the key efficacy data from clinical trials of Tovecimig in combination with paclitaxel and a common second-line treatment for biliary tract cancer, FOLFOX (folinic acid, fluorouracil, and oxaliplatin).
| Tovecimig (CTX-009) + Paclitaxel (COMPANION-002 Phase 2/3) | |
| Metric | Value |
| Overall Response Rate (ORR) | 17.1%[1] |
| Complete Response (CR) | 0.9%[2] |
| Partial Response (PR) | 16.2%[2] |
| Stable Disease (SD) | 44.1%[2] |
| Progressive Disease (PD) | 16.2%[1] |
| Note: | Data from the ongoing COMPANION-002 trial as of April 2025. Secondary endpoints like PFS and OS are expected in Q4 2025. |
| Paclitaxel Alone (COMPANION-002 Phase 2/3 Control Arm) | |
| Metric | Value |
| Overall Response Rate (ORR) | 5.3%[1] |
| Complete Response (CR) | 0%[2] |
| Partial Response (PR) | 5.3%[2] |
| Progressive Disease (PD) | 42.1%[1] |
| FOLFOX (ABC-06 Phase 3 Trial) | |
| Metric | Value |
| Overall Response Rate (ORR) | 5%[3] |
| Complete Response (CR) | <1% (one patient)[3] |
| Stable Disease (SD) | 28%[3] |
| Median Overall Survival (OS) | 6.2 months[3] |
| Median Progression-Free Survival (PFS) | 4.0 months[3] |
| 12-month Overall Survival Rate | 25.9%[3][4] |
Delving into the Science: Mechanism of Action
Tovecimig is a bispecific antibody engineered to simultaneously target two key proteins involved in tumor growth and vascularization: Vascular Endothelial Growth Factor A (VEGF-A) and Delta-like Ligand 4 (DLL4).[4][5] By blocking both pathways, Tovecimig aims to deliver a more potent anti-angiogenic and anti-tumor effect than targeting either pathway alone.
Tovecimig's dual inhibition of VEGF-A and DLL4 signaling pathways.
Reproducibility of Preclinical Findings
A key preclinical study investigated Tovecimig (then ABL001) in combination with chemotherapy in xenograft models of human gastric and colon cancer.[6] The findings from this study, which underpin the rationale for the ongoing clinical trials, demonstrated a synergistic effect in inhibiting tumor progression.
Preclinical Experimental Workflow
The following diagram outlines the general workflow of the in vivo xenograft studies described in the publication.
Workflow for in vivo xenograft studies of Tovecimig.
Key Methodologies from Preclinical Studies
To aid in the assessment of reproducibility, the following provides a more detailed breakdown of the likely experimental protocols based on the published study and standard laboratory practices.
In Vivo Xenograft Models
-
Cell Lines: Human gastric cancer cell lines (NUGC-3, MKN45, SNU16) and colon cancer cell lines (Colo205, WiDr, SW48, SW620) were utilized. A patient-derived gastric cancer model (GAPF006) was also established.[7]
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude mice) are standard for such studies to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a sterile buffer like PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (width² x length) / 2.
-
Treatment Administration:
-
Tovecimig (ABL001) and control antibodies are typically administered intravenously (IV) or intraperitoneally (IP) at specified doses and schedules (e.g., twice weekly).
-
Chemotherapy agents like paclitaxel or irinotecan are administered according to established protocols, often IV or IP.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (%TGI): The primary endpoint is often the percentage of tumor growth inhibition compared to the vehicle-treated control group.
-
Immunohistochemistry (IHC): At the end of the study, tumors are excised, fixed, and sectioned. IHC is performed to analyze biomarkers such as:
-
CD31: To assess tumor vessel density.
-
TUNEL or Cleaved Caspase-3: To quantify apoptosis (programmed cell death).
-
-
Clinical Trial Protocols: COMPANION-002
The ongoing COMPANION-002 study is a Phase 2/3, multicenter, open-label, randomized trial evaluating the efficacy and safety of Tovecimig in combination with paclitaxel versus paclitaxel alone in patients with previously treated, unresectable advanced or metastatic biliary tract cancers.[6]
COMPANION-002 Study Workflow
Simplified workflow of the COMPANION-002 clinical trial.
Treatment Regimen
-
Tovecimig (CTX-009): 10 mg/kg administered intravenously on days 1 and 15 of each 28-day cycle.
-
Paclitaxel: 80 mg/m² administered intravenously on days 1, 8, and 15 of each 28-day cycle.
Conclusion
The available data for Tovecimig (CTX-009) presents a promising new therapeutic option for patients with advanced biliary tract cancer, a disease with limited effective treatments in the second-line setting. The preclinical studies provide a solid rationale for the dual targeting of VEGF-A and DLL4, and the preliminary results from the COMPANION-002 trial suggest a clinically meaningful improvement in overall response rate compared to paclitaxel alone.
For researchers, the reproducibility of the preclinical findings hinges on the careful execution of in vivo xenograft models with appropriate cell lines and animal models. The detailed methodologies provided in this guide, based on the published literature, offer a foundational framework for such validation studies. As more data from the COMPANION-002 trial becomes available, particularly on progression-free and overall survival, the clinical picture of Tovecimig's efficacy and safety will become clearer, further informing its potential role in the management of biliary tract cancers.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. ablbio.com [ablbio.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ABL001, a Bispecific Antibody Targeting VEGF and DLL4, with Chemotherapy, Synergistically Inhibits Tumor Progression in Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Potency of CG0009: A Comparative Analysis Across Breast Cancer Cell Lines
For Immediate Release
Shanghai, China – December 13, 2025 – A comprehensive analysis of the novel Glycogen Synthase Kinase 3 (GSK-3) inhibitor, CG0009, reveals its potent and selective cytotoxic activity against a panel of breast cancer cell lines, offering a promising therapeutic avenue for tumors resistant to conventional therapies. This guide provides a detailed comparison of this compound's activity, its mechanism of action, and its performance against alternative treatments, supported by experimental data and protocols.
Abstract
This compound, a novel small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has demonstrated significant anti-proliferative and pro-apoptotic activity in various breast cancer cell lines. This comparison guide synthesizes available data on the efficacy of this compound, presenting its activity in a cross-cell line context. Detailed experimental methodologies for key assays are provided to ensure reproducibility and aid in the critical evaluation of this compound. Furthermore, a comparative analysis with other GSK-3 inhibitors and standard-of-care treatments for breast cancer is presented. Visual diagrams of the underlying signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's mechanism of action and its potential clinical utility.
This compound Activity Profile Across Breast Cancer Cell Lines
This compound has been shown to suppress the growth of a variety of breast cancer cell lines with a wide range of IC50 values.[1] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Receptor Status | IC50 (µM) |
| MCF7 | ER+, PR+, HER2- | 0.49 |
| BT549 | ER-, PR-, HER2- | 11 |
| HS578T | ER-, PR-, HER2- | Not Reported |
| MDA-MB-231 | ER-, PR-, HER2- | Not Reported |
| NCI/ADR-RES | ER-, PR-, HER2- | 11 |
| T47D | ER+, PR+, HER2- | >100 |
| MDA-MB-435 | ER-, PR-, HER2- | Not Reported |
Table 1: IC50 values of this compound in various breast cancer cell lines. Data compiled from available research.[1]
Mechanism of Action: Targeting the GSK-3 Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting GSK-3, a constitutively active serine/threonine kinase involved in numerous cellular processes.[1][2] Inhibition of GSK-3 by this compound leads to two key downstream events: the depletion of cyclin D1 and the activation of p53.[1][2] Cyclin D1 is a crucial protein for cell cycle progression, and its degradation leads to cell cycle arrest. p53, a well-known tumor suppressor, is activated, leading to the induction of apoptosis. This dual mechanism contributes to the potent cytotoxic effects of this compound in sensitive breast cancer cell lines.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Breast cancer cell lines
-
This compound
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This protocol describes the detection of apoptosis by measuring the level of cleaved caspase-3, a key executioner caspase, via Western blotting.
Materials:
-
Breast cancer cells treated with this compound
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (anti-cleaved caspase-3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
Comparative Analysis with Alternatives
This compound's efficacy has been compared to other GSK-3 inhibitors and standard breast cancer treatments.
Comparison with other GSK-3 Inhibitors: In comparative studies, this compound demonstrated superior cytotoxic effects compared to other GSK-3 inhibitors like SB216763, kenpaullone, and LiCl, which showed minimal to no effect on the viability of the tested breast cancer cell lines.[1] This suggests a unique and more potent mechanism of action for this compound.
Comparison with Standard-of-Care Therapies: The standard of care for breast cancer varies depending on the tumor subtype (e.g., hormone receptor status, HER2 status).
-
Hormone-receptor-positive (HR+): Endocrine therapies (e.g., tamoxifen, aromatase inhibitors) are the mainstay.
-
HER2-positive (HER2+): HER2-targeted therapies (e.g., trastuzumab, pertuzumab) are used.
-
Triple-negative (TNBC): Chemotherapy is the primary treatment.
While direct head-to-head clinical trials are lacking, the potent activity of this compound in both ER-positive (MCF7) and ER-negative (BT549, NCI/ADR-RES) cell lines suggests its potential as a therapeutic option for various breast cancer subtypes, including those with resistance to current therapies.[1][2]
Conclusion
This compound represents a promising novel GSK-3 inhibitor with significant anti-cancer activity in a range of breast cancer cell lines. Its distinct mechanism of action, involving the dual depletion of cyclin D1 and activation of p53, sets it apart from other GSK-3 inhibitors. The preclinical data strongly supports further investigation of this compound as a potential therapeutic agent for breast cancer, particularly for patient populations with limited treatment options. The detailed protocols provided herein will facilitate further research and validation of this compound's efficacy.
References
Following a comprehensive search of publicly accessible scientific literature, clinical trial databases, and regulatory agency websites, no information has been found regarding the safety profile of a compound designated as "CG0009." This suggests that "this compound" may be an internal development codename that has not yet been disclosed in public forums or that the compound is in a very early stage of preclinical development with no published data.
Consequently, a comparative analysis of the safety profile of this compound with related compounds cannot be performed at this time. The core requirements of the request, including the presentation of quantitative safety data in tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, are contingent upon the availability of this foundational information.
For the benefit of researchers, scientists, and drug development professionals, a generalized framework for approaching the comparison of safety profiles for a novel compound and its analogues is provided below. This framework outlines the necessary data points and methodologies that would be employed should information on this compound become available.
General Framework for Comparing Safety Profiles of Investigational Compounds
A thorough comparison of the safety profiles of a lead compound and its analogues typically involves the collection and analysis of data from a range of non-clinical and clinical studies.
Table 1: Illustrative Comparative Safety Profile Data
The following table exemplifies the type of quantitative data required for a meaningful comparison. The values presented are hypothetical and for illustrative purposes only.
| Adverse Event | Compound A (e.g., this compound) | Compound B (Analogue 1) | Compound C (Analogue 2) |
| Preclinical Data | |||
| LD50 (Rodent, oral) | > 2000 mg/kg | 1500 mg/kg | 1800 mg/kg |
| NOAEL (28-day, Dog) | 50 mg/kg/day | 25 mg/kg/day | 75 mg/kg/day |
| hERG IC50 | > 30 µM | 15 µM | > 30 µM |
| Clinical Data (Phase I) | |||
| Maximum Tolerated Dose | 200 mg | 150 mg | 250 mg |
| Incidence of Nausea (%) | 15% | 25% | 10% |
| Incidence of Headache (%) | 20% | 18% | 22% |
LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level; hERG IC50: Half maximal inhibitory concentration for the hERG channel.
Methodology for Key Safety Assessment Experiments
Detailed experimental protocols are crucial for the interpretation and comparison of safety data. Below are generalized methodologies for common preclinical safety studies.
1. Acute Toxicity (LD50) Study:
-
Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.
-
Methodology: Graded single doses of the test compound are administered to groups of rodents (e.g., rats or mice) via a relevant route (e.g., oral, intravenous). Animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality. A statistical method, such as the probit analysis, is used to calculate the LD50 value.
2. Repeated-Dose Toxicity Study (e.g., 28-day study):
-
Objective: To evaluate the toxic effects of a compound after repeated administration over a sub-chronic period.
-
Methodology: At least three dose levels of the compound are administered daily to groups of animals (e.g., one rodent and one non-rodent species) for 28 consecutive days. A control group receives the vehicle only. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study. At termination, a full necropsy and histopathological examination of tissues are performed to identify target organs of toxicity and establish a NOAEL.
3. hERG (human Ether-à-go-go-Related Gene) Assay:
-
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.
-
Methodology: An in vitro electrophysiological study, typically using a patch-clamp technique on cells stably expressing the hERG channel (e.g., HEK293 cells). The effect of increasing concentrations of the test compound on the hERG current is measured, and the IC50 value is determined.
Visualizing Biological and Experimental Processes
Diagrams are essential for clearly communicating complex information such as signaling pathways and experimental workflows.
Signaling Pathway Diagram:
Should the mechanism of action of this compound be identified, a diagram illustrating its interaction with a specific signaling pathway would be generated. For example, if this compound were an inhibitor of the MEK/ERK pathway, the diagram would depict the key components of this cascade and the point of inhibition.
A Head-to-Head Comparison of Cretostimogene Grenadenorepvec with Other Leading Therapies for BCG-Unresponsive Non-Muscle Invasive Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of therapies for high-risk, Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC), several innovative treatments have emerged as promising alternatives to radical cystectomy. This guide provides a detailed, data-driven comparison of CG Oncology's cretostimogene grenadenorepvec (CG0009), a novel oncolytic immunotherapy, with two other leading inhibitors: Johnson & Johnson's TAR-200, a gemcitabine-releasing intravesical system, and Merck's Keytruda® (pembrolizumab), an immune checkpoint inhibitor.
This objective analysis is based on publicly available clinical trial data and focuses on the mechanisms of action, clinical efficacy, and safety profiles of these therapies.
Mechanism of Action: A Divergent Approach to Bladder Cancer Treatment
The three therapies employ distinct strategies to combat NMIBC, targeting different aspects of tumor biology and the immune system.
Cretostimogene Grenadenorepvec (this compound): This investigational therapy utilizes a dual mechanism of action.[1][2][3] It is a genetically modified oncolytic adenovirus designed to selectively replicate within and lyse tumor cells that have a defective Retinoblastoma (Rb) pathway, a common characteristic of bladder cancer.[1][4][5] This direct oncolysis releases tumor-associated antigens and pathogen-associated molecular patterns. Furthermore, cretostimogene grenadenorepvec is engineered to express granulocyte-macrophage colony-stimulating factor (GM-CSF), an immune-stimulating cytokine, to enhance the subsequent anti-tumor immune response.[2][3]
TAR-200: This is a novel drug-device combination that provides sustained, localized delivery of the chemotherapy agent gemcitabine directly into the bladder.[6][7][8] The pretzel-shaped device is inserted intravesically and releases gemcitabine over a 7-day period, leading to prolonged exposure of the bladder lining to the cytotoxic drug.[6] This continuous low-dose delivery aims to maximize the cancer-killing effect of gemcitabine while minimizing systemic side effects.[6][7]
Keytruda® (pembrolizumab): As a humanized monoclonal antibody, pembrolizumab is an immune checkpoint inhibitor that targets the programmed death receptor-1 (PD-1).[9][10][11] By blocking the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, Keytruda® releases the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells.[9][11][12]
Clinical Performance: A Comparative Analysis of Efficacy and Safety
The clinical efficacy of these three therapies has been evaluated in key clinical trials for patients with BCG-unresponsive NMIBC with carcinoma in situ (CIS). The following tables summarize the reported quantitative data from the BOND-003 (cretostimogene grenadenorepvec), SunRISe-1 (TAR-200), and KEYNOTE-057 (pembrolizumab) trials.
Table 1: Efficacy in BCG-Unresponsive NMIBC with Carcinoma in Situ (CIS)
| Metric | Cretostimogene Grenadenorepvec (BOND-003) | TAR-200 (SunRISe-1, Cohort 2) | Keytruda® (pembrolizumab) (KEYNOTE-057, Cohort A) |
| Complete Response (CR) Rate at any time | 75.5%[3] | 82.4%[13] | 41% (at 3 months)[10][14] |
| 12-Month CR Rate | 46.4%[3] | Not Reported | 46% of responders (approx. 19% of total)[10] |
| 24-Month CR Rate | 41.8%[3] | Not Reported | Not Reported |
| Progression-Free to Muscle-Invasive Disease | 96.4%[3] | Not Reported | Not Reported |
| Radical Cystectomy-Free Survival | 83.6%[3] | Not Reported | Not Reported |
Table 2: Safety and Tolerability
| Metric | Cretostimogene Grenadenorepvec (BOND-003) | TAR-200 (SunRISe-1, Cohort 2) | Keytruda® (pembrolizumab) (KEYNOTE-057) |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 0%[3] | 8%[15] | 13% (serious TRAEs)[16] |
| Common Adverse Events | Bladder spasm, pollakiuria, micturition urgency, dysuria, hematuria | Pollakiuria, micturition urgency, noninfective cystitis[15] | Fatigue, pruritus, diarrhea, rash, hypothyroidism |
| Treatment Discontinuation due to AEs | 0%[3] | Not Reported | 6% |
Experimental Protocols: A Glimpse into the Clinical Trials
The methodologies of the pivotal trials provide crucial context for interpreting the comparative data.
BOND-003 (Cretostimogene Grenadenorepvec): This is a Phase 3, single-arm, open-label, multicenter study.[17][18]
-
Patient Population: Patients with high-risk, BCG-unresponsive NMIBC with CIS, with or without Ta/T1 papillary tumors, who were ineligible for or elected not to undergo radical cystectomy.[17]
-
Dosing Regimen: Intravesical administration of cretostimogene grenadenorepvec weekly for a 6-week induction course.[17][19] A second 6-week induction was offered to non-responders at 3 months.[17] This was followed by maintenance therapy of 3 weekly instillations every 3 months for the first year and every 6 months for the second year.[17][19]
-
Primary Endpoint: Complete response rate at any time.[20]
SunRISe-1 (TAR-200): This is a Phase 2b, randomized, open-label, multicenter study with parallel cohorts.[8][15]
-
Patient Population: Patients with BCG-unresponsive, high-risk NMIBC with CIS, with or without papillary disease, who were ineligible for or elected not to undergo radical cystectomy.[15]
-
Dosing Regimen (Cohort 2): Intravesical placement of the TAR-200 device every 3 weeks through week 24, then every 12 weeks until week 96.[15]
-
Primary Endpoint: Overall complete response rate at any time.[15]
KEYNOTE-057 (Pembrolizumab): This is a Phase 2, single-arm, open-label, multicenter study.[16][21]
-
Patient Population (Cohort A): Patients with BCG-unresponsive, high-risk NMIBC with CIS, with or without papillary tumors, who were ineligible for or had elected not to undergo radical cystectomy.[21][22]
-
Dosing Regimen: Intravenous infusion of 200 mg of pembrolizumab every 3 weeks for up to 35 cycles (approximately 2 years).[16][22]
-
Primary Endpoint: Complete response rate at 3 months.[21]
Visualizing the Mechanisms and Workflows
To further elucidate the distinct approaches of these therapies, the following diagrams illustrate their signaling pathways and experimental workflows.
Caption: Dual mechanism of cretostimogene grenadenorepvec.
Caption: Localized and sustained chemotherapy delivery by TAR-200.
Caption: Keytruda's blockade of the PD-1/PD-L1 immune checkpoint.
Caption: Simplified workflows of the pivotal clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Cretostimogene Grenadenorepvec - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. urotoday.com [urotoday.com]
- 5. Society of Urologic Oncology - BOND-003- Cohort P: A Multi-national, Single-arm Study of Intravesical Cretostimogene Grenadenorepvec for the Treatment of High-Risk, Papillary Only, BCG-Unresponsive Non-Muscle Invasive Bladder Cancer [suo-abstracts.secure-platform.com]
- 6. TreatmentGPS [treatmentgps.com]
- 7. New treatment eliminates bladder cancer in 82% of patients [news.keckmedicine.org]
- 8. New data from TAR-200 Phase 2b SunRISe-1 study show 84 percent complete response rate in patients with high-risk non-muscle-invasive bladder cancer [prnewswire.com]
- 9. keytrudahcp.com [keytrudahcp.com]
- 10. merck.com [merck.com]
- 11. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 12. aacr.org [aacr.org]
- 13. ascopubs.org [ascopubs.org]
- 14. targetedonc.com [targetedonc.com]
- 15. First results from sunrise-1 in patients with BCG unresponsive high-risk non–muscle-invasive bladder cancer receiving TAR-200 in combination with cetrelimab, TAR-200, or cetrelimab alone - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 16. Pembrolizumab monotherapy for high-risk non-muscle-invasive bladder cancer without carcinoma in situ and unresponsive to BCG (KEYNOTE-057): a single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. urotoday.com [urotoday.com]
- 18. targetedonc.com [targetedonc.com]
- 19. bond3study.com [bond3study.com]
- 20. urotoday.com [urotoday.com]
- 21. Pembrolizumab monotherapy for the treatment of high-risk non-muscle-invasive bladder cancer unresponsive to BCG (KEYNOTE-057): an open-label, single-arm, multicentre, phase 2 study - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 22. Pembrolizumab monotherapy for the treatment of high-risk non-muscle-invasive bladder cancer unresponsive to BCG (KEYNOTE-057): an open-label, single-arm, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Cretostimogene Grenadenorepvec's (CG0009) Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cretostimogene grenadenorepvec's (CG0009) mechanism of action with two other key intravesical therapies for non-muscle invasive bladder cancer (NMIBC): Talimogene Laherparepvec (T-VEC) and Nadofaragene Firadenovec. The information presented is supported by preclinical and clinical experimental data to aid in research and development decisions.
Overview of Therapeutic Agents
| Therapeutic Agent | Product Name | Description | Primary Indication |
| Cretostimogene Grenadenorepvec (this compound) | Investigational | Oncolytic adenovirus expressing GM-CSF | High-risk NMIBC unresponsive to BCG therapy |
| Talimogene Laherparepvec (T-VEC) | IMLYGIC® | Oncolytic herpes simplex virus-1 expressing GM-CSF | Unresectable metastatic melanoma |
| Nadofaragene Firadenovec | Adstiladrin® | Non-replicating adenoviral vector delivering IFN-α2b gene | High-risk NMIBC with CIS unresponsive to BCG therapy |
Mechanism of Action: A Comparative Analysis
Cretostimogene grenadenorepvec and Talimogene laherparepvec are oncolytic immunotherapies with a dual mechanism of action, while Nadofaragene firadenovec is a gene therapy that stimulates an anti-tumor immune response.
Cretostimogene Grenadenorepvec (this compound): This oncolytic adenovirus is engineered for tumor-selective replication.[1][2][3] Its selectivity is achieved through the incorporation of a human E2F-1 promoter that drives the expression of the essential viral replication gene E1A.[2][3] The E2F-1 promoter is hyperactive in cancer cells with a defective Retinoblastoma (Rb) pathway, a common characteristic of many bladder cancers.[2][3] This targeted replication leads to oncolysis, the bursting of cancer cells, which releases tumor-associated antigens (TAAs), damage-associated molecular patterns (DAMPs), and new viral particles.[4]
Furthermore, cretostimogene grenadenorepvec is armed with a transgene encoding for granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][2] The release of GM-CSF in the tumor microenvironment recruits and activates antigen-presenting cells (APCs), such as dendritic cells, leading to an enhanced anti-tumor immune response.[4]
Talimogene Laherparepvec (T-VEC): T-VEC is a genetically modified herpes simplex virus-1 (HSV-1) that also employs a dual mechanism of oncolysis and immune stimulation.[3][5] Its tumor selectivity is achieved by the deletion of two viral genes, ICP34.5 and ICP47. The deletion of ICP34.5 attenuates the virus, preventing its replication in healthy cells, while its replication is supported in tumor cells with a compromised type I interferon response.[5] The deletion of ICP47 enhances the presentation of viral antigens on the surface of infected cells. Similar to cretostimogene grenadenorepvec, T-VEC is engineered to express GM-CSF, thereby promoting a systemic anti-tumor immune response.[3][5]
Nadofaragene Firadenovec: This therapy is a non-replicating adenoviral vector that delivers the gene for interferon-alpha 2b (IFN-α2b) directly to the urothelial cells of the bladder.[6][7] The transduced cells then produce and secrete IFN-α2b, a cytokine with known anti-tumor effects.[6][7] The proposed mechanisms of action for the expressed IFN-α2b are pleiotropic and include direct anti-proliferative and pro-apoptotic effects on tumor cells, as well as indirect effects through the stimulation of both the innate and adaptive immune systems.[6]
Signaling Pathway Diagrams
Caption: Cretostimogene Grenadenorepvec (this compound) Mechanism of Action.
Caption: Talimogene Laherparepvec (T-VEC) Mechanism of Action.
Caption: Nadofaragene Firadenovec Mechanism of Action.
Preclinical and Clinical Data Comparison
The following tables summarize key preclinical and clinical findings for each therapeutic agent.
Preclinical Data
| Parameter | Cretostimogene Grenadenorepvec (this compound) | Talimogene Laherparepvec (T-VEC) | Nadofaragene Firadenovec |
| Cell Lines Used | Human bladder cancer cell lines (e.g., SW780)[3] | Melanoma cell lines (e.g., B16)[8] | Human bladder cancer cell lines |
| In Vitro Cytotoxicity | Demonstrated selective killing of Rb-defective bladder cancer cells. | Showed preferential killing of melanoma cells. | IFN-α2b has shown anti-proliferative effects on bladder cancer cells.[9][10] |
| In Vivo Models | Orthotopic and subcutaneous human bladder cancer xenograft models in nude mice.[3] | Syngeneic and xenogeneic murine melanoma models.[8] | Orthotopic bladder cancer models in mice.[11][12] |
| In Vivo Efficacy | Induced tumor regression and prolonged survival in bladder cancer models.[3] | Demonstrated tumor growth inhibition and systemic anti-tumor immunity.[8] | Induced tumor regression and was associated with high and sustained levels of IFN-α in urine and tissue.[10][12][13] |
| Immune Response | Increased infiltration of immune cells into the tumor microenvironment. | Induced melanoma-specific T-cell responses.[5] | Stimulated both innate and adaptive immune responses.[9][10] |
Clinical Trial Data
| Parameter | Cretostimogene Grenadenorepvec (this compound) | Talimogene Laherparepvec (T-VEC) | Nadofaragene Firadenovec |
| Trial Identifier | BOND-003 (NCT04452591)[1][14][15][16] | OPTiM (NCT00769704)[17][18][19] | CS-003 (NCT02773849)[4][20][21][22][23][24][25][26] |
| Patient Population | High-risk NMIBC unresponsive to BCG | Unresectable Stage IIIb-IV melanoma | High-risk NMIBC with CIS unresponsive to BCG |
| Primary Endpoint | Complete Response (CR) Rate | Durable Response Rate (DRR) | Complete Response (CR) Rate |
| Efficacy Results | 75.5% CR rate at any time in Cohort C.[27] | 16.3% DRR vs 2.1% for GM-CSF.[28] | 53.4% CR rate at 3 months.[25] |
| Durability of Response | 42.3% CR rate at 24 months (Kaplan-Meier estimate).[27] | Median duration of response not reached in patients with a CR.[29] | 45.5% of patients who achieved a CR at 3 months remained in CR at 12 months.[26] |
| Key Safety Findings | Generally well-tolerated with most common adverse events being transient grade 1-2 local genitourinary symptoms.[3] | Most common adverse events were fatigue, chills, and pyrexia.[18] | Generally well-tolerated, with the most common grade 3 TRAE being micturition urgency.[25] |
Experimental Protocols
Detailed experimental protocols are essential for the independent verification and replication of scientific findings. Below are representative methodologies for key assays used in the preclinical evaluation of these therapeutic agents.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the oncolytic virus or control medium.
-
Incubate for a predetermined period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8][9][15][29]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[9][15][29]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15][29]
-
Calculate cell viability as a percentage relative to untreated control cells.
Viral Titer (Plaque) Assay
This assay is used to quantify the concentration of infectious viral particles in a sample.
Protocol:
-
Prepare serial dilutions of the virus stock.
-
Infect a confluent monolayer of permissive cells (e.g., HEK293 for adenovirus) with the viral dilutions.[17][23]
-
After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict viral spread to adjacent cells.[17][21][23]
-
Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).[11][17][21]
-
Stain the cell monolayer with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Immunohistochemistry (IHC) for Immune Cell Infiltration
This technique is used to visualize and quantify the presence of specific immune cell types within the tumor microenvironment.
Protocol:
-
Obtain tumor tissue sections from in vivo studies and fix them in formalin.
-
Embed the fixed tissues in paraffin and cut thin sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the target epitopes.
-
Block endogenous peroxidase activity and non-specific antibody binding.
-
Incubate the sections with a primary antibody specific for an immune cell marker (e.g., anti-CD8 for cytotoxic T cells).
-
Incubate with a labeled secondary antibody that binds to the primary antibody.
-
Add a substrate that is converted by the enzyme on the secondary antibody into a colored precipitate.
-
Counterstain the sections with a nuclear stain (e.g., hematoxylin).
-
Dehydrate and mount the sections for visualization under a microscope.
-
Quantify the number of positive cells per unit area.
Experimental Workflow Diagram
Caption: Preclinical Verification Workflow for Oncolytic Virus Therapies.
Conclusion
Cretostimogene grenadenorepvec represents a promising oncolytic immunotherapy with a well-defined, tumor-selective mechanism of action. Its dual approach of direct oncolysis and immune stimulation, driven by GM-CSF expression, is shared with Talimogene laherparepvec, though with a different viral backbone and tumor selectivity mechanism. In contrast, Nadofaragene firadenovec offers a distinct gene therapy approach, relying on the localized production of interferon-alpha to mediate its anti-tumor effects.
The preclinical and clinical data presented in this guide provide a basis for comparing the efficacy and safety profiles of these agents. The choice of therapeutic for further research and development will depend on the specific cancer type, the genetic background of the tumor, and the desired immunological response. The detailed experimental protocols provided herein offer a starting point for the independent verification of the mechanisms of action and efficacy of these novel cancer therapies.
References
- 1. RB_Pathway [bioinfo-out.curie.fr]
- 2. Oncolytic Viruses in the Treatment of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-VEC (Imlygic) Oncolytic Virus Therapy for Melanoma - MRA [curemelanoma.org]
- 4. researchgate.net [researchgate.net]
- 5. Talimogene Laherparepvec (T-VEC) and Other Oncolytic Viruses for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Frontiers | Nadofaragene firadenovec: a breakthrough in the field of bladder oncology [frontiersin.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Intravesical nadofaragene firadenovec gene therapy for BCG-unresponsive non-muscle-invasive bladder cancer: a single-arm, open-label, repeat-dose clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 12. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. A Phase II Randomized Trial of Talimogene Laherparepvec Oncolytic Immunotherapy With or Without Radiotherapy for Patients with Cutaneous Metastases from Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PLAQUE ASSAYS FOR ADENOVIRUS TITRATION [whitelabs.org]
- 18. researchgate.net [researchgate.net]
- 19. Reactome | Interferon Signaling [reactome.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. urotoday.com [urotoday.com]
- 25. Type I Interferon, Induced by Adenovirus or Adenoviral Vector Infection, Regulates the Cytokine Response to Lipopolysaccharide in a Macrophage Type-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Oncolytic Viruses and the Immune System: The Dynamic Duo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mapping the preclinical to clinical evidence and development trajectory of the oncolytic virus talimogene laherparepvec (T-VEC): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cancerresearch.org [cancerresearch.org]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking CG0009 (CTX-009): A Comparative Analysis in Advanced Biliary Tract Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational bispecific antibody CG0009 (CTX-009) against published data for the current standard of care in previously treated, unresectable advanced, metastatic, or recurrent biliary tract cancer (BTC). CTX-009 is a novel agent that simultaneously targets Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor A (VEGF-A), two key signaling molecules involved in tumor angiogenesis.[1][2][3] This document summarizes available clinical trial data, outlines experimental protocols, and visualizes the targeted signaling pathways to offer an objective assessment for the scientific community.
Performance Data Summary
The following tables present a summary of the key efficacy and safety data from a Phase 2 study of CTX-009 in combination with paclitaxel, alongside data for the current second-line standard of care, FOLFOX (folinic acid, fluorouracil, and oxaliplatin).
Table 1: Efficacy of CTX-009 + Paclitaxel in Advanced Biliary Tract Cancer (Phase 2 Study)
| Efficacy Endpoint | All Patients (n=24) | Second-Line Treatment (n=11) | Third-Line Treatment (n=13) |
| Overall Response Rate (ORR) | 37.5%[1][4][5][6][7] | 63.6%[2][4][6][7][8][9] | 15.4%[2][4][6][7][8][9] |
| Confirmed Partial Response (PR) | 37.5%[4] | 63.6% (7 PRs)[8][9] | 15.4% (2 PRs)[8][9] |
| Stable Disease (SD) | 54.2%[4] | 36.4%[4] | 69.2%[4] |
| Median Progression-Free Survival (PFS) | 9.4 months[1][2][6][7][8][10] | Not Reported | Not Reported |
| Median Overall Survival (OS) | 12.5 months[8][10] | Not Reported | Not Reported |
| 12-month Overall Survival Rate | 53%[5][11] | Not Reported | Not Reported |
| Median Duration of Response (DOR) | 6.9 months[6][8] | Not Reported | Not Reported |
Table 2: Efficacy of Standard of Care (FOLFOX) in Second-Line Advanced Biliary Tract Cancer (ABC-06 Trial)
| Efficacy Endpoint | FOLFOX + Active Symptom Control (n=81) |
| Overall Response Rate (ORR) | 4.9%[12] |
| Median Progression-Free Survival (PFS) | 4.0 months[12] |
| Median Overall Survival (OS) | 6.2 months[12] |
Table 3: Safety Profile of CTX-009 + Paclitaxel (Phase 2 Study)
| Adverse Event (Grade ≥3) | Percentage of Patients (n=24) |
| Neutropenia / Decreased Neutrophil Count | 83.3%[8][9] |
| Anemia | 20.8%[8][9] |
| Hypertension | 16.7%[8][9] |
| Thrombocytopenia | 8.3%[6] |
| Treatment Discontinuation due to TEAEs | 25.0%[2][5] |
Experimental Protocols
The data for CTX-009 is derived from a Phase 2, open-label, single-arm, multi-center study.[2] The ongoing pivotal trial is the COMPANION-002 study (NCT05506943), a Phase 2/3 randomized controlled trial.[3][7]
Key Methodologies from the Phase 2 Study of CTX-009 + Paclitaxel:
-
Patient Population: Patients with unresectable advanced, metastatic, or recurrent biliary tract cancer who had received one or two prior lines of systemic chemotherapy.[6][7]
-
Treatment Regimen: CTX-009 administered at a dose of 10 mg/kg intravenously every two weeks, in combination with paclitaxel at a dose of 80 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.[4][6]
-
Primary Endpoint: The primary objective was to assess the Objective Response Rate (ORR) based on RECIST v1.1 criteria.[2]
-
Secondary Endpoints: Secondary endpoints included time to treatment failure (TTF), duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[2]
Key Methodologies from the COMPANION-002 (Phase 2/3) Study:
-
Study Design: A multicenter, open-label, randomized, controlled study.[3][7]
-
Patient Population: Adult patients with unresectable advanced, metastatic, or recurrent biliary tract cancers who have received one prior systemic chemotherapy regimen.[3]
-
Treatment Arms:
-
Arm 1: CTX-009 in combination with paclitaxel.
-
Arm 2: Paclitaxel alone.[7]
-
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), clinical benefit rate (CBR), and duration of response (DOR).[3] Crossover from the paclitaxel alone arm to the combination arm is permitted upon disease progression.[7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of CTX-009 and the workflow of the clinical trials.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Compass Therapeutics Completes Patient Enrollment in COMPANION-002, a Randomized Study of CTX-009 in Combination with Paclitaxel, and Provides an Update on the Development Plan in Biliary Tract Cancer – Compass Therapeutics, Inc. [investors.compasstherapeutics.com]
- 4. onclive.com [onclive.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 Study of CTX-009 plus Paclitaxel in Patients with Advanced BTC | CCA News Online [ccanewsonline.com]
- 9. Patients With Advanced BTC Treated With CTX-009 Plus Paclitaxel in a Phase 2 Study [jhoponline.com]
- 10. curetoday.com [curetoday.com]
- 11. Phase 2/3 Clinical Trial for Advanced/Metastatic/Unresectable Biliary Tract Cancer Builds on Promising Results of Earlier Study - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 12. Immunotherapy in Biliary Tract Cancers: Current Standard-of-Care and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of CTX-009 in Advanced Biliary Tract Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic profile of CTX-009, an investigational bispecific antibody, against other second-line treatment options for unresectable, advanced, or metastatic biliary tract cancer (BTC). Given that CTX-009 is still under clinical investigation, a formal therapeutic index has not been established. Therefore, this comparison focuses on the relative safety and efficacy of CTX-009 in combination with paclitaxel versus alternative chemotherapy regimens, providing a preliminary assessment of its therapeutic window.
Introduction to CTX-009
CTX-009 is a novel bispecific antibody that simultaneously targets Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor-A (VEGF-A). Both pathways are critical for tumor angiogenesis and vascularization. By blocking these two pathways, CTX-009 aims to inhibit tumor growth and overcome resistance to anti-VEGF therapies.[1][2] Preclinical and early clinical data have shown promising anti-tumor activity across a range of solid tumors.[1][2]
Comparative Efficacy
The efficacy of CTX-009 in combination with paclitaxel has been evaluated in the COMPANION-002 clinical trial for patients with advanced BTC who have progressed after first-line therapy.[1][2][3][4] The following table summarizes the key efficacy outcomes of the CTX-009 combination and other commonly used second-line regimens.
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Clinical Trial |
| CTX-009 + Paclitaxel | 37.5% | 9.4 | 12.5 | COMPANION-002 (Phase 2)[1][3][5] |
| FOLFOX | 5% | 4.0 | 6.2 | ABC-06 (Phase 3)[6][7][8] |
| Regorafenib | 9.1% - 11% | 3.7 - 15.6 weeks | 5.4 - 31.8 weeks | Phase 2 trials[9][10][11][12] |
| Liposomal Irinotecan + 5-FU/Leucovorin | 14.8% | 7.1 | 8.6 | NIFTY (Phase 2b)[13][14][15] |
Comparative Safety
The safety profile of a treatment is a critical component of its therapeutic index. The table below outlines the most common grade 3 or higher treatment-emergent adverse events (TEAEs) observed with CTX-009 in combination with paclitaxel and the comparator regimens.
| Adverse Event (Grade ≥3) | CTX-009 + Paclitaxel (%) | FOLFOX (%) | Regorafenib (%) | Liposomal Irinotecan + 5-FU/LV (%) |
| Neutropenia | 50.0 | 12 | - | 24 |
| Hypertension | 16.7 | - | 30.8 | - |
| Anemia | 12.5 | - | - | - |
| Thrombocytopenia | 8.3 | - | - | - |
| Fatigue/Lethargy | - | 11 | 10.3 | 13 |
| Infection | - | 10 | - | - |
| Hand-Foot Skin Reaction | - | - | 10.3 | - |
Experimental Protocols
CTX-009 (COMPANION-002 Trial)
-
Study Design: A multicenter, open-label, randomized phase 2/3 trial.[3][4]
-
Patient Population: Adults with unresectable advanced, metastatic, or recurrent biliary tract cancers who have progressed after a gemcitabine and platinum-containing chemotherapy regimen.[3][4]
-
Treatment Protocol:
-
Efficacy Assessment: Tumor response is evaluated using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[16][17][18][19][20] This involves standardized measurement of tumor lesions at baseline and subsequent time points to classify response as complete response, partial response, stable disease, or progressive disease.
-
Safety Assessment: Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[21][22][23][24][25]
Alternative Regimens
-
FOLFOX (ABC-06 Trial):
-
Treatment Protocol: Oxaliplatin 85 mg/m², L-folinic acid 175 mg (or folinic acid 350 mg), and fluorouracil 400 mg/m² (bolus) followed by a 2400 mg/m² 46-hour continuous IV infusion, repeated every 2 weeks.[6]
-
-
Regorafenib (Phase 2 Trials):
-
Liposomal Irinotecan + 5-FU/Leucovorin (NIFTY Trial):
Visualizations
CTX-009 Mechanism of Action
Caption: Dual blockade of VEGF-A and DLL4 signaling by CTX-009 to inhibit angiogenesis.
COMPANION-002 Trial Workflow
Caption: Overview of the COMPANION-002 clinical trial design and workflow.
Comparative Logic for Second-Line BTC Treatment Selection
Caption: Decision-making framework for second-line therapy in advanced biliary tract cancer.
References
- 1. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. COMPANION-002 A clinical trial of investigational drug CTX-009 plus paclitaxel vs paclitaxel in second line advanced BTC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. compasstherapeutics.com [compasstherapeutics.com]
- 6. Second-line FOLFOX chemotherapy versus active symptom control for advanced biliary tract cancer (ABC-06): a phase 3, open-label, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Second-line FOLFOX chemotherapy versus active symptom control for advanced biliary tract cancer (ABC-06): a phase 3, open-label, randomised, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second-Line FOLFOX vs Active Symptom Control in Advanced Biliary Tract Cancer - The ASCO Post [ascopost.com]
- 9. A Multi-Institutional Phase 2 Trial of Regorafenib in Refractory Advanced Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. A phase 2 trial of regorafenib as a single agent in patients with chemotherapy-refractory, advanced, and metastatic biliary tract adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Liposomal irinotecan plus fluorouracil and leucovorin versus fluorouracil and leucovorin for metastatic biliary tract cancer after progression on gemcitabine plus cisplatin (NIFTY): a multicentre, open-label, randomised, phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Addition of Liposomal Irinotecan to Fluorouracil and Leucovorin as Second-Line Treatment for Metastatic Biliary Tract Cancer - The ASCO Post [ascopost.com]
- 16. project.eortc.org [project.eortc.org]
- 17. slicevault.com [slicevault.com]
- 18. RECIST 1.1 – RECIST [recist.eortc.org]
- 19. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.rsna.org [pubs.rsna.org]
- 21. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 22. dctd.cancer.gov [dctd.cancer.gov]
- 23. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 24. dermnetnz.org [dermnetnz.org]
- 25. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Proprietary Compound CG0009: A Procedural Guide
Disclaimer: The specific chemical identity and properties of "CG0009" are not publicly available. This guide is therefore based on established best practices for the handling and disposal of potentially hazardous, novel, or uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's specific Safety Data Sheet (SDS) and Chemical Hygiene Plan, and adhere to all local, state, and federal regulations.
The proper management and disposal of laboratory chemicals are critical to ensuring personnel safety and environmental protection. For proprietary compounds like this compound, where public data is scarce, a cautious and systematic approach to disposal is paramount. This document provides a step-by-step guide for the safe handling and disposal of such compounds, intended to supplement, not replace, institution-specific protocols.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to have a clear understanding of the immediate actions to take in case of an emergency.
Table 1: Personal Protective Equipment (PPE) for Handling Uncharacterized Compounds
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the potentially hazardous compound. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect the eyes from splashes or aerosols. |
| Body Protection | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of dust, aerosols, or vapors from the compound. |
Step-by-Step Disposal Protocol for this compound
The disposal of a compound like this compound should be treated as hazardous chemical waste, segregated appropriately, and managed by trained personnel.
Experimental Protocol: General Disposal of a Novel Compound
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including disposable labware, weighing papers, and contaminated PPE, in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
-
-
Decontamination of Reusable Labware:
-
Triple-rinse all non-disposable glassware and equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After decontamination, the labware can be washed according to standard laboratory procedures.
-
-
Waste Storage:
-
Store all sealed and labeled hazardous waste containers in a designated and secure waste accumulation area within the laboratory.
-
This area should have secondary containment to mitigate spills and be clearly marked as a hazardous waste storage area.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its containers in the regular trash or down the drain.
-
Table 2: Waste Stream Management for this compound
| Waste Type | Container Type | Disposal Pathway | Key Precautions |
| Solid Waste | Labeled, sealed, compatible container | Institutional EHS or licensed hazardous waste contractor. | Do not mix with other solid waste. Clearly label with "Hazardous Waste" and contents. |
| Liquid Waste | Labeled, sealed, compatible container | Institutional EHS or licensed hazardous waste contractor. | Segregate from incompatible solvents. Provide an estimate of the concentration. |
| Sharps Waste | Puncture-resistant sharps container | Institutional EHS or licensed hazardous waste contractor. | Do not overfill the container. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a novel compound like this compound.
Caption: Logical workflow for the safe disposal of compound this compound.
Personal protective equipment for handling CG0009
Providing essential safety and logistical information for the handling of chemical compounds is a critical component of laboratory safety. However, a thorough search for a substance designated "CG0009" has not yielded any results corresponding to a chemical or drug compound. Instead, the identifier "CG 00 09" refers to an "Owners And Contractors Protective Liability Coverage Form," a type of insurance policy.
Without a valid chemical name, CAS (Chemical Abstracts Service) number, or other standard identifier, it is not possible to provide the specific and vital information required for the safe handling, storage, and disposal of any laboratory substance. This includes:
-
Personal Protective Equipment (PPE): Recommendations for gloves, eye protection, respiratory protection, and lab coats are entirely dependent on the specific physical, chemical, and toxicological properties of a substance.
-
Handling and Storage Procedures: Detailed protocols for safe handling and appropriate storage conditions (e.g., temperature, ventilation, incompatibility with other chemicals) are chemical-specific.
-
Emergency Procedures: Spill response and first aid measures are tailored to the hazards of a particular compound.
-
Disposal Plans: The correct method of disposal is determined by the chemical's properties and regulatory requirements.
To receive the detailed safety and handling information you require for your audience of researchers, scientists, and drug development professionals, please provide a recognized chemical identifier for the substance of interest.
Once a valid chemical identifier is provided, a comprehensive guide can be developed, including:
-
Quantitative Data Summaries: Clearly structured tables for easy comparison of safety and physical property data.
-
Detailed Experimental Protocols: Methodologies for any relevant safety or handling experiments.
-
Visualizations: Diagrams illustrating experimental workflows, signaling pathways if applicable, or logical relationships for safety procedures, created using Graphviz (DOT language) as requested.
The commitment to providing value beyond the product itself and building deep trust within the scientific community necessitates the provision of accurate and specific safety information. This can only be achieved with the correct identification of the substance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
